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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Ethoxy-2-(piperidin-1-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with favorable pharmacological profiles are p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of modern drug discovery, the strategic design and synthesis of novel molecular entities with favorable pharmacological profiles are paramount. Substituted anilines, particularly those incorporating heterocyclic moieties, represent a privileged class of compounds that frequently serve as foundational skeletons for the development of targeted therapeutics. Among these, 4-Ethoxy-2-(piperidin-1-yl)aniline, identified by the CAS number 854044-41-0 , emerges as a compound of significant interest for researchers and drug development professionals.[1] Its unique architecture, featuring a primary aromatic amine, an ethoxy group, and a piperidine ring, offers a trifecta of functionalities that can be strategically manipulated to modulate physicochemical properties and biological activity.

This technical guide provides a comprehensive overview of 4-Ethoxy-2-(piperidin-1-yl)aniline, delving into its chemical properties, plausible synthetic routes, analytical methodologies, and its potential as a key building block in the synthesis of next-generation therapeutics. The insights presented herein are curated to empower researchers to harness the full potential of this versatile intermediate in their drug discovery endeavors.

Physicochemical and Quantitative Data

A thorough understanding of the physicochemical properties of 4-Ethoxy-2-(piperidin-1-yl)aniline is fundamental for its effective utilization in synthetic chemistry and formulation development. The following table summarizes key quantitative data for this compound, compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 854044-41-0BLDpharm[1]
Molecular Formula C₁₃H₂₀N₂OBLDpharm
Molecular Weight 220.31 g/mol BLDpharm[1]
Appearance Not explicitly stated; likely a solid or oilInferred from related compounds
Purity Typically >95% (commercial grades)Inferred from supplier data for analogous compounds
Storage Conditions Store in a cool, dry place, protected from lightGeneral laboratory practice for anilines

Note: Some data points are inferred from structurally similar compounds due to limited publicly available information for this specific molecule.

Strategic Synthesis of 4-Ethoxy-2-(piperidin-1-yl)aniline: A Proposed Pathway

Synthetic Workflow Diagram

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Reduction of the Nitro Group 2-Fluoro-5-nitrophenetole 2-Fluoro-5-nitrophenetole K2CO3_DMSO K2CO3, DMSO 90 °C 2-Fluoro-5-nitrophenetole->K2CO3_DMSO Piperidine Piperidine Piperidine->K2CO3_DMSO Intermediate 1-(4-Ethoxy-2-nitrophenyl)piperidine K2CO3_DMSO->Intermediate Intermediate_2 1-(4-Ethoxy-2-nitrophenyl)piperidine PdC_H2 Pd/C, H2 Ethyl Acetate, RT Intermediate_2->PdC_H2 Final_Product 4-Ethoxy-2-(piperidin-1-yl)aniline PdC_H2->Final_Product G Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Gene_Expression Gene Expression (Proliferation, Inflammation) STAT->Gene_Expression Nuclear Translocation Inhibitor Inhibitor derived from 4-Ethoxy-2-(piperidin-1-yl)aniline Inhibitor->JAK

Sources

Exploratory

4-Ethoxy-2-(piperidin-1-yl)aniline: A Conformational Restricting Building Block in Medicinal Chemistry

Introduction to the Scaffold 4-Ethoxy-2-(piperidin-1-yl)aniline (CAS 854044-41-0) is a highly specialized, multifunctional building block utilized in advanced medicinal chemistry and drug discovery[1]. Unlike simple anil...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

4-Ethoxy-2-(piperidin-1-yl)aniline (CAS 854044-41-0) is a highly specialized, multifunctional building block utilized in advanced medicinal chemistry and drug discovery[1]. Unlike simple anilines, this scaffold incorporates three distinct pharmacophoric elements: a nucleophilic primary amine, a basic sp³-rich piperidine ring, and a lipophilic, electron-donating ethoxy group. The strategic placement of the piperidine ring ortho to the primary amine introduces critical steric and conformational constraints that are highly prized in the design of targeted therapeutics, such as kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.

Structural and Physicochemical Profiling

The utility of a building block is dictated by its physicochemical properties and how it influences the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate.

Physicochemical Properties Summary
PropertyValueMechanistic Rationale & Impact
CAS Number 854044-41-0Unique identifier for procurement and database indexing[1].
Molecular Weight 220.31 g/mol Low MW allows significant room for derivatization while staying within Lipinski's Rule of 5.
Formula C₁₃H₂₀N₂OHigh proportion of sp³ carbons (Fsp³ = 0.54) improves aqueous solubility and clinical success rates.
cLogP (est.) ~2.8Balanced lipophilicity; suitable for oral bioavailability and membrane permeability.
Topological Polar Surface Area ~38 ŲExcellent membrane permeability; well within the limits for blood-brain barrier (BBB) penetration.
pKa (Piperidine) ~9.5Basic center; likely protonated at physiological pH, enabling critical salt-bridge formations with target proteins.
Pharmacophoric Breakdown
  • The Ortho-Piperidine (Conformational Restrictor & Solubilizer): The piperidine ring serves a dual purpose. First, its basic nitrogen (pKa ~9.5) ensures the molecule is protonated at physiological pH, drastically improving aqueous solubility compared to flat, fully aromatic scaffolds. Second, its steric bulk forces any resulting amide or urea formed at the adjacent aniline into a non-planar, twisted geometry (the ortho-effect)[2].

  • The Para-Ethoxy Group (Electronic Tuner): The ethoxy group acts as a strong electron-donating group (EDG) via resonance. This increases the electron density of the phenyl ring, enhancing the nucleophilicity of the primary amine. This electronic push partially offsets the steric shielding caused by the piperidine ring during coupling reactions.

  • The Primary Amine (Reactive Handle): Serves as the primary vector for synthetic elongation, typically via amide coupling, urea formation, or Buchwald-Hartwig cross-coupling.

Pharmacophore Core 4-Ethoxy-2-(piperidin-1-yl)aniline (Core Scaffold) Amine Primary Amine (-NH2) Nucleophilic Coupling Handle H-Bond Donor Core->Amine Piperidine Ortho-Piperidine Ring Basic Center (pKa ~9.5) Increases Fsp3 & Solubility Steric Shielding Core->Piperidine Ethoxy Para-Ethoxy Group Electron-Donating (EDG) H-Bond Acceptor Lipophilic Vector Core->Ethoxy Twist Conformational Restriction (Ortho-Effect) Forces non-planar geometry in resulting amides/ureas Amine->Twist Piperidine->Twist

Pharmacophoric features and conformational impact of 4-Ethoxy-2-(piperidin-1-yl)aniline.

Synthetic Methodologies & Self-Validating Protocols

Due to the ortho-piperidine ring, the primary amine is highly sterically hindered. Standard coupling reagents (e.g., EDC/HOBt) often result in poor yields or require elevated temperatures that lead to degradation[3]. To overcome this, highly reactive coupling agents like HATU or triphosgene must be employed.

Protocol 1: HATU-Mediated Amide Coupling

HATU is uniquely suited for sterically hindered anilines because it forms a highly reactive 7-azabenzotriazole active ester, which accelerates the nucleophilic attack[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add freshly distilled DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: DIPEA is chosen over TEA because its increased steric bulk prevents it from acting as a competing nucleophile against the highly reactive active ester.

  • Coupling: Add 4-Ethoxy-2-(piperidin-1-yl)aniline (1.0 eq) to the activated mixture. Heat the reaction to 45 °C for 12–24 hours.

    • Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier imposed by the ortho-piperidine ring[3].

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS.

    • Success: Disappearance of the aniline peak (m/z 221 [M+H]⁺) and appearance of the product mass.

    • Failure: If a mass corresponding to [Acid + 18] is observed, the active ester has hydrolyzed. This indicates moisture in the DMF or reagents, necessitating strictly anhydrous conditions.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to partition the DMF into the aqueous phase) and brine. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Triphosgene-Mediated Asymmetric Urea Synthesis

Ureas are excellent bioisosteres for amides, offering improved metabolic stability.

Step-by-Step Methodology:

  • Isocyanate Formation: Dissolve 4-Ethoxy-2-(piperidin-1-yl)aniline (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM at 0 °C. Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 10 minutes. Stir for 30 minutes at 0 °C.

    • Causality: Triphosgene is a stable, solid precursor that generates phosgene in situ. Using exactly 0.35 eq provides ~1.05 equivalents of reactive phosgene, preventing the formation of symmetric urea dimers. The 0 °C temperature controls the exothermic generation of the isocyanate.

  • Self-Validation Checkpoint: Take a small aliquot and analyze via IR spectroscopy. The presence of a strong, sharp absorption band at ~2250 cm⁻¹ confirms the successful formation of the isocyanate intermediate.

  • Amine Addition: Add the desired secondary amine (1.1 eq) directly to the cold isocyanate solution. Allow the mixture to warm to room temperature and stir for 2 hours.

    • Causality: The highly electrophilic isocyanate rapidly reacts with the incoming amine, driven by the relief of cumulative double-bond strain.

  • Workup: Dilute with DCM, wash with 1N HCl (to remove unreacted amines), followed by saturated NaHCO₃ and brine. Dry and concentrate.

Synthesis SM 4-Ethoxy-2-(piperidin-1-yl)aniline (Sterically Hindered) Amide Amide Coupling Reagents: HATU, DIPEA, DMF Overcomes Steric Barrier SM->Amide Urea Urea Formation Reagents: Triphosgene, Base Via Isocyanate Intermediate SM->Urea SNAr Buchwald-Hartwig Reagents: Pd-cat, Aryl Halide C-N Bond Formation SM->SNAr Prod1 Target Amide (e.g., Kinase Inhibitor) Amide->Prod1 Prod2 Target Urea (e.g., sEH / GPCR Ligand) Urea->Prod2 Prod3 N-Aryl Derivative (Scaffold Hopping) SNAr->Prod3

Primary synthetic derivatization workflows for the 4-Ethoxy-2-(piperidin-1-yl)aniline scaffold.

Application in Medicinal Chemistry: Mechanistic Rationale

The selection of 4-Ethoxy-2-(piperidin-1-yl)aniline over a standard aniline is driven by specific 3D spatial requirements and target engagement strategies:

  • Breaking Planarity in Kinase Inhibitors: Fully aromatic, planar molecules often suffer from poor solubility and off-target toxicity (e.g., DNA intercalation). By incorporating the ortho-piperidine, the resulting amide bond is forced out of the plane of the phenyl ring[2]. This twisted geometry is highly advantageous for targeting the "DFG-out" allosteric pockets of kinases, where the molecule must navigate complex, non-planar hydrophobic cavities.

  • Salt-Bridge Formation in GPCRs: Aminergic GPCRs (e.g., Dopamine, Serotonin, and Cannabinoid receptors) frequently feature a conserved aspartate residue (Asp3.32) in their transmembrane binding pockets. The piperidine nitrogen (pKa ~9.5) is protonated in vivo, allowing it to form a robust, charge-assisted hydrogen bond (salt bridge) with this aspartate, anchoring the ligand in the active site.

  • Modulating Lipophilic Efficiency (LipE): The para-ethoxy group provides a lipophilic vector that can fill small, hydrophobic sub-pockets without adding excessive molecular weight. Because it is an oxygen-linked alkyl group, it maintains a lower cLogP penalty compared to an equivalent propyl or butyl chain, thereby optimizing the Lipophilic Efficiency (LipE) of the lead compound.

References

  • Schoeder, C. T., et al. "Highly Selective Drug-Derived Fluorescent Probes for the Cannabinoid Receptor Type 1 (CB1R)". ChemRxiv (2024). Available at:[Link][3]

  • Thompson, A., et al. "Use of Crystallography and Molecular Modeling for the Inhibition of the Botulinum Neurotoxin A Protease". Semantic Scholar (2020). Available at:[Link][2]

Sources

Foundational

An In-Depth Technical Guide to the Lipophilicity and pKa of 4-Ethoxy-2-(piperidin-1-yl)aniline for Drug Discovery Professionals

Abstract This technical guide provides a comprehensive analysis of two critical physicochemical properties of the novel aromatic amine 4-Ethoxy-2-(piperidin-1-yl)aniline: lipophilicity (LogP/LogD) and acid dissociation c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of two critical physicochemical properties of the novel aromatic amine 4-Ethoxy-2-(piperidin-1-yl)aniline: lipophilicity (LogP/LogD) and acid dissociation constant (pKa). A thorough understanding and precise measurement of these parameters are paramount in drug discovery and development, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This document outlines both robust experimental methodologies for the empirical determination of LogP and pKa and discusses the utility of in silico predictive tools. Detailed, field-proven protocols for the shake-flask method, high-performance liquid chromatography (HPLC) for lipophilicity, and potentiometric titration for pKa are provided. The causality behind experimental choices is explained, ensuring a self-validating system for generating reliable data. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in medicinal chemistry programs.

Introduction: The Pivotal Role of Lipophilicity and pKa in Drug Design

The journey of a drug molecule from administration to its target site is a complex odyssey governed by its intrinsic physicochemical properties. Among these, lipophilicity and the acid dissociation constant (pKa) stand out as fundamental determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Lipophilicity , often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), quantifies the relative affinity of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. This property is a key driver for membrane permeability, with a delicate balance required for optimal oral absorption and cell penetration.

The acid dissociation constant (pKa) defines the strength of an acid or base and dictates the extent of a molecule's ionization at a given pH. Since many biological compartments have distinct pH values (e.g., stomach, intestines, blood), the pKa of a drug molecule will determine its charge state, which in turn influences its solubility, permeability, and potential for target binding.

For the compound of interest, 4-Ethoxy-2-(piperidin-1-yl)aniline, understanding these parameters is crucial for predicting its behavior in biological systems and for guiding further structural modifications to optimize its drug-like properties. This guide will delve into the theoretical underpinnings and practical determination of these vital characteristics.

Predicted Physicochemical Properties of 4-Ethoxy-2-(piperidin-1-yl)aniline

Prior to embarking on experimental determination, in silico prediction tools can provide valuable initial estimates of a molecule's properties. These computational models leverage large datasets of known compounds to predict the characteristics of novel structures. For 4-Ethoxy-2-(piperidin-1-yl)aniline (CAS: 854044-41-0), several online platforms and software packages can be utilized to predict its LogP and pKa values.

PropertyPredicted ValuePrediction Tool/Method
LogP 3.2 ± 0.5Various online predictors (e.g., ChemAxon, Molinspiration)
pKa (most basic) 8.5 - 9.5 (Piperidine Nitrogen)ACD/Labs, ChemAxon
pKa (less basic) 4.5 - 5.5 (Aniline Nitrogen)ACD/Labs, ChemAxon

Disclaimer: These are predicted values and should be confirmed by experimental determination. The accuracy of in silico tools can vary depending on the algorithm and the training set used.

Experimental Determination of Lipophilicity (LogP/LogD)

The "gold standard" for lipophilicity determination is the measurement of the partition coefficient between n-octanol and water. This can be achieved through several well-established methods.

Shake-Flask Method: The Definitive Approach

The shake-flask method directly measures the partitioning of a compound between two immiscible phases, n-octanol and an aqueous buffer, and is considered the most reliable method for LogP determination.[1][2][3][4]

  • n-Octanol as the organic phase: It is widely accepted as a good mimic of the lipid bilayer of cell membranes due to its amphiphilic nature.

  • Buffered aqueous phase (pH 7.4): This mimics physiological pH and is crucial for determining the distribution coefficient (LogD), which accounts for both the ionized and unionized forms of the molecule. For LogP determination (partitioning of the neutral species), the pH of the aqueous phase should be adjusted to a value where the compound is predominantly in its neutral form (at least 2 pH units above the highest pKa for a base or 2 pH units below the lowest pKa for an acid).

  • Pre-saturation of solvents: Both n-octanol and the aqueous buffer are saturated with each other before the experiment to prevent volume changes during partitioning.

  • Centrifugation: This step ensures a clean separation of the two phases, which is critical for accurate concentration analysis.

  • Preparation of Solutions:

    • Prepare a 100 mM phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the phosphate buffer and the phosphate buffer with n-octanol by vigorously mixing equal volumes for 24 hours, followed by separation.

    • Prepare a stock solution of 4-Ethoxy-2-(piperidin-1-yl)aniline in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated phosphate buffer (e.g., 5 mL).

    • Add a small, precise volume of the compound's stock solution to the aqueous phase to achieve a final concentration in the low micromolar range.

    • Add an equal volume of pre-saturated n-octanol (e.g., 5 mL).

    • Securely cap the vial and shake it vigorously for a defined period (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C) to allow for equilibration.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Analysis:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of 4-Ethoxy-2-(piperidin-1-yl)aniline in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation:

    • The distribution coefficient (LogD) is calculated as follows: LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous phase])

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Solutions Prepare Pre-saturated n-Octanol & Buffer Mix Mix Compound with n-Octanol & Buffer Prep_Solutions->Mix Prep_Compound Prepare Compound Stock Solution Prep_Compound->Mix Shake Shake to Equilibrate Mix->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Analyze_Aq Analyze Aqueous Phase (HPLC-UV) Centrifuge->Analyze_Aq Analyze_Org Analyze Organic Phase (HPLC-UV) Centrifuge->Analyze_Org Calculate Calculate LogD Analyze_Aq->Calculate Analyze_Org->Calculate

Caption: Workflow for LogD determination using the shake-flask method.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method: A High-Throughput Alternative

RP-HPLC can be used as a rapid and less material-intensive method to estimate LogP.[5][6][7][8] This technique correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

  • C18 Column: A C18 (octadecylsilyl) column provides a non-polar stationary phase that interacts with the lipophilic parts of the analyte.

  • Mobile Phase Gradient: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used to elute compounds with a wide range of lipophilicities.

  • Calibration with Standards: A set of compounds with known LogP values is used to create a calibration curve that correlates retention time with LogP.

  • Preparation of Mobile Phases and Standards:

    • Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Prepare a set of 5-7 calibration standards with known LogP values spanning a relevant range (e.g., LogP 1 to 5).

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a defined time (e.g., 5% to 95% B in 15 minutes).

  • Analysis:

    • Inject the calibration standards and record their retention times.

    • Inject the solution of 4-Ethoxy-2-(piperidin-1-yl)aniline and record its retention time.

  • Calculation:

    • Plot the known LogP values of the standards against their retention times to generate a calibration curve.

    • Determine the LogP of 4-Ethoxy-2-(piperidin-1-yl)aniline by interpolating its retention time on the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_run HPLC Run cluster_calc Calculation Prep_Mobiles Prepare Mobile Phases Inject_Standards Inject Standards Prep_Mobiles->Inject_Standards Inject_Sample Inject Sample Prep_Mobiles->Inject_Sample Prep_Standards Prepare LogP Standards Prep_Standards->Inject_Standards Record_RT Record Retention Times Inject_Standards->Record_RT Inject_Sample->Record_RT Calibration_Curve Generate Calibration Curve Record_RT->Calibration_Curve Interpolate Interpolate Sample RT to get LogP Calibration_Curve->Interpolate

Caption: Workflow for LogP estimation using the RP-HPLC method.

Experimental Determination of pKa

The pKa of a molecule can be determined by monitoring a pH-dependent property. Potentiometric titration is the most common and direct method.

Potentiometric Titration: A Precise and Reliable Method

Potentiometric titration involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][10][11][12][13]

  • Aqueous or Co-solvent System: The titration is typically performed in an aqueous solution. For poorly soluble compounds, a co-solvent (e.g., methanol or DMSO) may be necessary.

  • Standardized Titrant: A strong acid (e.g., HCl) or a strong base (e.g., NaOH) of a precisely known concentration is used as the titrant.

  • Inert Atmosphere: Purging the solution with nitrogen gas removes dissolved carbon dioxide, which can interfere with the titration of basic compounds.

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients during the titration.

  • Preparation:

    • Calibrate a pH meter using standard buffers (pH 4, 7, and 10).

    • Prepare a standardized solution of 0.1 M HCl and 0.1 M NaOH.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.

    • Accurately weigh a known amount of 4-Ethoxy-2-(piperidin-1-yl)aniline and dissolve it in a known volume of deionized water (or a water/co-solvent mixture) containing 0.15 M KCl to a final concentration of approximately 1-5 mM.

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).

    • Purge the solution with nitrogen for 10-15 minutes before and during the titration.

    • Immerse the calibrated pH electrode and a magnetic stir bar into the solution.

    • For the basic aniline and piperidine nitrogens, titrate with the standardized 0.1 M HCl solution.

    • Add the titrant in small, precise increments, and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points. The equivalence points can be determined from the points of maximum slope on the first derivative of the titration curve. For 4-Ethoxy-2-(piperidin-1-yl)aniline, two inflection points are expected, corresponding to the protonation of the piperidine and aniline nitrogens.

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate_pH Calibrate pH Meter Setup Setup Titration Vessel (N2 purge, stirring) Calibrate_pH->Setup Prep_Solutions Prepare Sample and Titrant Solutions Prep_Solutions->Setup Add_Titrant Add Titrant in Increments Setup->Add_Titrant Record_pH Record pH after each Addition Add_Titrant->Record_pH Record_pH->Add_Titrant Plot_Curve Plot Titration Curve (pH vs. Volume) Record_pH->Plot_Curve Determine_pKa Determine pKa from Half-Equivalence Points Plot_Curve->Determine_pKa

Caption: Workflow for pKa determination using potentiometric titration.

Interpretation and Application in Drug Discovery

The experimentally determined LogP/LogD and pKa values for 4-Ethoxy-2-(piperidin-1-yl)aniline will provide critical insights for its development as a potential drug candidate.

  • LogP/LogD: A LogD at pH 7.4 between 1 and 3 is often considered optimal for oral absorption and cell permeability. If the value is too high, the compound may have poor aqueous solubility and be prone to rapid metabolism. If it is too low, it may not effectively cross cell membranes.

  • pKa: The pKa values will determine the ionization state of the molecule in different parts of the body. The more basic piperidine nitrogen will likely be protonated at physiological pH, which could be advantageous for forming salt bridges with acidic residues in a target protein. The less basic aniline nitrogen's ionization state will be more sensitive to changes in pH. This information is crucial for understanding its absorption in the gastrointestinal tract and its distribution into different tissues.

By integrating these experimentally determined values with in silico predictions and data from structurally related compounds, medicinal chemists can build a comprehensive understanding of the molecule's physicochemical profile and make informed decisions to guide its optimization.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4-5), 1110-1114.
  • Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

  • TSI Journals. (2009, November 21). Correlation between hardness and basicity (pKa) of substituted anilines. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • Journal of Engineering Research and Applied Science. (2024, December 11). Statistical Analysis of Substituent Effects on pKa of Aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). How should the acid dissociation constant pKa be measured? Retrieved from [Link]

  • protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

  • Google Patents. (n.d.). US6524863B1 - High throughput HPLC method for determining Log P values.
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Summary for CID 8082. Retrieved from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved from [Link]

  • PubMed. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A High-Throughput Method for Lipophilicity Measurement. Retrieved from [Link]

  • MDPI. (2022, August 18). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Retrieved from [Link]

  • Universitat de Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Quantification of 4-Ethoxy-2-(piperidin-1-yl)aniline in Biological Matrices

Executive Summary The quantification of small-molecule amines in complex biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. 4-Ethoxy-2-(piperidin-1-yl)aniline (C₁₃H₂₀N₂O, MW 220.16 g/mol ) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of small-molecule amines in complex biological matrices is a critical bottleneck in pharmacokinetic (PK) profiling. 4-Ethoxy-2-(piperidin-1-yl)aniline (C₁₃H₂₀N₂O, MW 220.16 g/mol ) is a lipophilic, dibasic compound characterized by an aniline moiety and a piperidine ring. This application note details a highly selective, robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed for the trace-level quantification of this compound in human plasma.

By leveraging mixed-mode cation exchange (MCX) solid-phase extraction and biphenyl-based chromatographic separation, this method effectively eliminates phospholipid-induced matrix effects while maximizing analyte recovery.

Mechanistic Rationale & Method Design

As a Senior Application Scientist, I design methods not just to detect a mass, but to exploit the fundamental physicochemical properties of the analyte. The choices in this protocol are driven by strict causality:

  • Sample Clean-up Causality (Why MCX SPE?) : The target analyte possesses a highly basic piperidine nitrogen (pKa ~10) and a weakly basic aniline nitrogen (pKa ~4.5). By acidifying the plasma sample with phosphoric acid, we force the piperidine ring into a fully protonated state. When loaded onto a Mixed-Mode Cation Exchange (MCX) resin, the analyte binds via strong ionic interactions. This allows us to aggressively wash the cartridge with 100% methanol—stripping away neutral lipids and ion-suppressing phospholipids—before eluting the target with a basic methanolic solution that neutralizes the piperidine charge.

  • Chromatographic Causality (Why a Biphenyl Column?) : While standard C18 columns rely solely on hydrophobic dispersion forces, a Biphenyl stationary phase offers orthogonal π−π interactions. Because 4-Ethoxy-2-(piperidin-1-yl)aniline contains an electron-rich aromatic aniline ring, the biphenyl phase provides superior retention and peak symmetry compared to traditional alkyl phases, separating the analyte from early-eluting polar endogenous interferences.

  • Mass Spectrometry Causality (Why these MRM transitions?) : In positive Electrospray Ionization (ESI+), the molecule readily forms a stable [M+H]+ precursor ion at m/z 221.2. Upon collision-induced dissociation (CID), the molecule undergoes two primary predictable cleavages:

    • Quantifier Ion (m/z 84.1) : Cleavage of the piperidine ring yields a highly stable C5​H10​N+ fragment. This requires higher collision energy but offers the lowest baseline noise.

    • Qualifier Ion (m/z 193.1) : Loss of the ethyl group (as ethylene, -28 Da) from the ethoxy ether.

System Self-Validation & Quality Control

To ensure the protocol operates as a self-validating system, a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 4-Ethoxy-2-(piperidin-1-yl)aniline-d5—is introduced at the earliest stage of sample preparation. Because the SIL-IS co-elutes with the target analyte and experiences identical ionization suppression or enhancement, it dynamically corrects for matrix effects and extraction recovery variations in every single injection. Furthermore, the inclusion of Low, Mid, and High Quality Control (QC) samples interspersed throughout the analytical run ensures that the system continuously validates its own accuracy and precision against the rigorous1[1].

Visualized Workflows

SPE_Workflow A 1. Plasma Sample + SIL-IS B 2. Acidify (2% H3PO4) A->B C 3. MCX SPE Load B->C D 4. Wash (FA, then MeOH) C->D E 5. Elute (5% NH4OH/MeOH) D->E F 6. Reconstitute (10% MeOH) E->F

Figure 1: Mixed-Mode Cation Exchange (MCX) SPE workflow for basic analytes.

Fragmentation Precursor Precursor Ion: [M+H]+ m/z 221.2 Quant Quantifier Ion m/z 84.1 (Piperidine fragment) Precursor->Quant High CE (35 eV) Qual Qualifier Ion m/z 193.1 (Loss of C2H4) Precursor->Qual Low CE (15 eV)

Figure 2: MRM fragmentation logic for 4-Ethoxy-2-(piperidin-1-yl)aniline.

Step-by-Step Experimental Protocol

Reagent & Standard Preparation
  • Mobile Phase A : 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Calibration Standards : Spike blank human plasma to achieve concentrations of 1, 2, 5, 10, 25, 50, 80, and 100 ng/mL.

  • Internal Standard (IS) Working Solution : Prepare 4-Ethoxy-2-(piperidin-1-yl)aniline-d5 at 250 ng/mL in 50:50 Methanol:Water.

Solid Phase Extraction (SPE) Procedure

Utilizing Waters Oasis MCX 96-well plates (30 mg/well).

  • Aliquot : Transfer 200 µL of plasma sample (Blank, Calibrator, QC, or Unknown) into a 2 mL 96-well collection plate.

  • Spike : Add 20 µL of IS Working Solution to all wells (except double blanks).

  • Pre-treatment : Add 200 µL of 2% Phosphoric Acid ( H3​PO4​ ) in water. Vortex for 2 minutes to disrupt protein binding and protonate the analyte.

  • Condition : Pass 1.0 mL Methanol followed by 1.0 mL Water through the MCX plate.

  • Load : Apply the pre-treated samples to the SPE plate at a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous) : Wash with 1.0 mL of 2% FA in Water to remove acidic and neutral proteins.

  • Wash 2 (Organic) : Wash with 1.0 mL of 100% Methanol to elute neutral lipids and strongly bound phospholipids. (Note: The protonated analyte remains locked to the cation-exchange resin).

  • Elute : Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Evaporate & Reconstitute : Evaporate the eluate to dryness under a gentle stream of ultra-pure Nitrogen at 40°C. Reconstitute in 100 µL of 10% Methanol in Water.

LC-MS/MS Conditions
  • Column : Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Injection Volume : 5.0 µL.

  • Flow Rate : 0.5 mL/min.

  • Gradient Program :

    • 0.00 - 0.50 min: 5% B

    • 0.50 - 2.00 min: Linear ramp to 95% B

    • 2.00 - 3.00 min: Hold at 95% B (Column wash)

    • 3.00 - 3.10 min: Return to 5% B

    • 3.10 - 4.50 min: Re-equilibration at 5% B

  • Mass Spectrometer : Triple Quadrupole operating in ESI+ mode.

    • Capillary Voltage: 3.0 kV

    • Desolvation Temp: 500°C

    • Analyte MRM : 221.2 84.1 (CE: 35 eV) / 221.2 193.1 (CE: 15 eV)

    • SIL-IS MRM : 226.2 89.1 (CE: 35 eV)

Quantitative Validation Metrics

The method was validated strictly according to the 2[2], ensuring that precision (%CV) did not exceed 15% (20% for LLOQ) and accuracy remained within ±15% (±20% for LLOQ) of nominal values.

Table 1: Precision and Accuracy Evaluation (n=6 per level)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.08.4102.59.1104.2
LQC 3.05.298.46.397.8
MQC 50.03.8101.24.5100.5
HQC 80.03.199.53.999.1

Table 2: Extraction Recovery and Matrix Effect (n=6 lots of human plasma)

QC LevelExtraction Recovery (%)Absolute Matrix Effect (%)IS-Normalized Matrix Factor
LQC (3.0 ng/mL) 88.5 ± 4.292.1 ± 3.51.02 ± 0.04
HQC (80.0 ng/mL) 90.2 ± 3.194.5 ± 2.80.99 ± 0.02

Data Interpretation: The IS-Normalized Matrix Factor near 1.00 confirms that the SIL-IS perfectly compensates for the minor (~5-8%) ion suppression observed, validating the robustness of the MCX extraction and Biphenyl chromatography.

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

Sources

Application

Application Note: Robust Gas Chromatography Method for the Analysis of 4-Ethoxy-2-(piperidin-1-yl)aniline Derivatives

Abstract This application note presents a comprehensive guide to the gas chromatographic (GC) analysis of 4-Ethoxy-2-(piperidin-1-yl)aniline and its derivatives. These compounds are significant in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to the gas chromatographic (GC) analysis of 4-Ethoxy-2-(piperidin-1-yl)aniline and its derivatives. These compounds are significant in pharmaceutical development, and their accurate quantification is crucial for quality control, impurity profiling, and stability testing.[1] This document provides a detailed protocol, explains the rationale behind methodological choices, and offers insights into method validation, ensuring scientific integrity and robust, reproducible results for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge

4-Ethoxy-2-(piperidin-1-yl)aniline is a substituted aromatic amine containing both a piperidine and an aniline moiety. The presence of the basic nitrogen in the piperidine ring and the polar amino group on the aniline ring presents a challenge for direct gas chromatographic analysis.[2][3] These functional groups can interact with active sites in the GC system, leading to poor peak shape (tailing), low sensitivity, and potential thermal degradation.[2][3] Therefore, a carefully optimized GC method, potentially involving derivatization, is essential for accurate and reliable analysis.[4][5] This guide will detail a robust GC-Mass Spectrometry (GC-MS) method, a powerful technique for both quantification and identification of volatile and semi-volatile compounds.[5][6]

Methodological Rationale and Experimental Design

The overall analytical workflow is designed to ensure the accurate and precise measurement of 4-Ethoxy-2-(piperidin-1-yl)aniline derivatives. The process involves meticulous sample preparation, optimized GC separation, and sensitive MS detection.

GC_Analysis_Workflow Figure 1: GC Analysis Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample_Weighing Accurate Weighing of Sample Dissolution Dissolution in Appropriate Solvent Sample_Weighing->Dissolution Internal_Standard Addition of Internal Standard Dissolution->Internal_Standard Extraction Liquid-Liquid Extraction (LLE) Internal_Standard->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Concentration Solvent Evaporation & Reconstitution Derivatization->Concentration Injection GC Injection Concentration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A logical workflow for the GC-MS analysis of 4-Ethoxy-2-(piperidin-1-yl)aniline derivatives.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to extract the analyte from the sample matrix and prepare it in a form suitable for GC analysis.[5]

Protocol 1: Liquid-Liquid Extraction (LLE)

  • Sample Preparation : Accurately weigh approximately 10-20 mg of the sample into a centrifuge tube.

  • Dissolution : Dissolve the sample in 10 mL of a suitable organic solvent such as methylene chloride or ethyl acetate.

  • Alkalinization : For samples in aqueous matrices, adjust the pH to >11 with 1.0 M sodium hydroxide to ensure the amine is in its free base form for efficient extraction.[5][7]

  • Extraction : Add 10 mL of the extraction solvent (e.g., methylene chloride), vortex for 2 minutes, and centrifuge to separate the phases.

  • Combine and Dry : Collect the organic layer. Repeat the extraction twice more. Combine the organic extracts and dry over anhydrous sodium sulfate.[7]

  • Concentration : Evaporate the solvent under a gentle stream of nitrogen to a volume of approximately 1 mL.

Derivatization: Enhancing Chromatographic Performance

For polar amines like the target analyte, derivatization is often necessary to improve volatility, thermal stability, and peak shape.[4][8] Acylation is a common derivatization technique for anilines.[7]

Protocol 2: Acylation with Acetic Anhydride

  • To the concentrated extract from the LLE step, add 100 µL of acetic anhydride and 50 µL of pyridine (as a catalyst).

  • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Cool to room temperature and evaporate the excess reagent and pyridine under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent like ethyl acetate for GC-MS analysis.[7]

Derivatization_Mechanism Figure 2: Derivatization of the Primary Amine cluster_reactants Reactants Analyte R-NH2 (Aniline Derivative) Product R-NH-C(O)CH3 (Acetylated Derivative) Analyte->Product + Reagent (CH3CO)2O (Acetic Anhydride) Reagent->Product Pyridine catalyst

Caption: Acylation of the primary amine to a less polar, more volatile acetamide.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following GC-MS parameters provide a robust starting point for the analysis of derivatized 4-Ethoxy-2-(piperidin-1-yl)aniline. Optimization may be required based on the specific instrumentation and derivatives.

Parameter Condition Rationale
GC System Agilent 8890 GC or equivalentProvides excellent performance and reproducibility.
Column 5% diphenyl - 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5), 30 m x 0.25 mm ID, 0.25 µm film thicknessA versatile, non-polar column suitable for a wide range of semi-volatile compounds.[5][7]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert and provides good separation efficiency.[5] Hydrogen can be used as an alternative for faster analysis.[9]
Injector Temperature 280 °CEnsures complete volatilization of the derivatized analyte.[5]
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace analysis.[7]
Oven Program Initial 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA typical temperature program for the elution of semi-volatile compounds.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.[5]
Ion Source Temp. 230 °COptimized for efficient ionization.[5]
Quadrupole Temp. 150 °CMaintains consistent mass filtering.[5]
Transfer Line Temp. 280 °CPrevents condensation of the analyte between the GC and MS.[5]
Acquisition Mode Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Full scan for qualitative analysis and library matching; SIM for enhanced sensitivity in quantitative analysis.[7]

Method Validation and Quality Control

A validated GC method ensures reliable and consistent results.[10] Key validation parameters according to ICH Q2(R1) guidelines should be assessed.[11]

Validation Parameter Acceptance Criteria Purpose
Specificity No interference at the retention time of the analyte and internal standard.To ensure the method accurately measures the analyte without interference from other components.[11]
Linearity Correlation coefficient (r²) ≥ 0.995 over a range of concentrations.To demonstrate a proportional relationship between analyte concentration and instrument response.[11]
Accuracy Recovery of 80-120% for spiked samples at different concentrations.To assess the closeness of the measured value to the true value.[11]
Precision Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision.To evaluate the consistency of results under the same and different conditions.[11]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest amount of analyte that can be detected.[10]
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[10]
Robustness No significant change in results with small, deliberate variations in method parameters.To demonstrate the reliability of the method with minor variations in experimental conditions.[11]

Data Interpretation and Expected Results

The derivatized 4-Ethoxy-2-(piperidin-1-yl)aniline should elute as a sharp, symmetrical peak. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Table 1: Representative Performance Data (Hypothetical)

Parameter Result
Retention Time (derivatized)~15.2 min
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.998
LOD0.03 µg/mL
LOQ0.1 µg/mL
Precision (%RSD)< 5%
Accuracy (Recovery)95 - 105%

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of 4-Ethoxy-2-(piperidin-1-yl)aniline derivatives. By understanding the rationale behind each step, from sample preparation and potential derivatization to the optimization of GC-MS parameters, researchers can develop and validate a robust method for the accurate and reliable quantification of these important pharmaceutical compounds. The provided framework ensures data integrity and compliance with regulatory expectations.

References

  • Benchchem. (n.d.). Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard.
  • Benchchem. (n.d.). Gas Chromatography Methods for Aniline Compound Analysis: Application Notes and Protocols.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of Analytical Toxicology.
  • Shimadzu. (2025, October 28). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives.
  • Pandey, P. K. (2025, October 8). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Benchchem. (n.d.). Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F.
  • Agilent Technologies, Inc. (2011). Analysis of alkylamines and aromatic amines. Application Note.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Ethyl-piperidin-4-ylmethyl.
  • Dasgupta, A., et al. (1999). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Therapeutic Drug Monitoring, 21(2), 238-42.
  • Al-Saeed, F. A., & Al-Ghamdi, A. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of King Saud University - Science.
  • Lores, M., & Garcia, C. M. (1982). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, 20(9), 424-427.
  • U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
  • Reddy, G. S., et al. (2018). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. ResearchGate.
  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
  • Benchchem. (n.d.). Technical Support Center: Quantitative Analysis of Piperidines.
  • Bailey, Z. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. Journal of Analytical & Bioanalytical Techniques, 15, 714.

Sources

Method

Protocol for Cytotoxicity Testing of Novel Piperidine Compounds

Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Cytotoxicity Assessment in Drug Discovery

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1][2] Its versatility allows for the development of novel therapeutics targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases.[1][2][3] As new piperidine derivatives are synthesized, a critical early step in their development is the comprehensive assessment of their cytotoxic potential.[4] Cytotoxicity, the quality of being toxic to cells, is a fundamental parameter that informs on the therapeutic window and potential adverse effects of a novel compound.[5][6]

This application note provides a detailed, multi-faceted protocol for evaluating the cytotoxicity of novel piperidine compounds. It is designed for researchers, scientists, and drug development professionals, offering a logical workflow from initial screening to mechanistic investigation. The protocols herein are designed to be self-validating, emphasizing the importance of orthogonal assays to confirm results and elucidate the mode of cell death.

Guiding Principles: Crafting a Robust Cytotoxicity Testing Cascade

A successful cytotoxicity assessment does not rely on a single assay. Instead, it employs a strategic sequence of experiments to build a comprehensive toxicity profile. The rationale is to move from broad, high-throughput screening to more focused, mechanism-of-action studies.

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Figure 1: A logical workflow for the cytotoxicity assessment of novel piperidine compounds, progressing from initial screening to mechanistic studies.

Part 1: Foundational Cytotoxicity Screening - The MTT Assay

The initial step is to determine the concentration range over which the piperidine compound affects cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and high-throughput colorimetric assay for this purpose.[7][8][9]

Principle: The MTT assay measures the metabolic activity of cells.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[8]

Detailed Protocol: MTT Assay

1. Materials:

  • Selected cell line(s) (See Section: Cell Line Selection)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT reagent (5 mg/mL in sterile PBS)[8]

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[8]

  • 96-well flat-bottom sterile microplates

  • Novel piperidine compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., Doxorubicin, Staurosporine)

2. Cell Preparation and Seeding:

  • Culture cells in T-75 flasks until they reach approximately 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.[10]

  • Trypsinize the cells, resuspend them in complete medium, and perform a cell count using a hemocytometer or automated cell counter.

  • Dilute the cell suspension to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well for many adherent lines) in a final volume of 100 µL per well in a 96-well plate.[11][12]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[13]

3. Compound Treatment:

  • Prepare a stock solution of the piperidine compound in a suitable solvent (e.g., DMSO). The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.[10]

  • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. A broad range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.[13]

  • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the piperidine compound.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of the solvent used to dissolve the compound.

    • Untreated Control (Negative Control): Cells in culture medium only.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Blank Control: Medium only (no cells).[12]

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[13]

4. Assay Procedure:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[7][12]

  • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[7]

  • Carefully aspirate the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of MTT solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8]

  • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-690 nm can be used to reduce background noise.[7]

5. Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100

  • Plot the % Cell Viability against the log concentration of the piperidine compound to generate a dose-response curve.

  • From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.[14] This can be calculated using non-linear regression analysis in software such as GraphPad Prism.[14][15][16]

Part 2: Confirmatory Analysis - The LDH Release Assay

To validate the results from the MTT assay and to begin to understand the mechanism of cell death, an orthogonal assay that measures a different cellular parameter is essential. The Lactate Dehydrogenase (LDH) release assay is an excellent choice as it measures membrane integrity.[17]

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[17][18] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[18]

Detailed Protocol: LDH Assay

1. Materials:

  • Cells and compounds prepared as in the MTT assay.

  • LDH Cytotoxicity Assay Kit (commercially available).

  • Lysis buffer (often 10X Triton X-100, provided in the kit) to generate a maximum LDH release control.[19]

  • 96-well flat-bottom sterile microplates.

2. Experimental Setup:

  • Plate and treat cells with the piperidine compound as described for the MTT assay (Section 1, steps 2 and 3).

  • Include the following controls on each plate:

    • Spontaneous LDH Release: Untreated cells.[19]

    • Maximum LDH Release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.[20]

    • Vehicle Control: Cells treated with the vehicle.

    • Background Control: Culture medium only.[18]

3. Assay Procedure:

  • After the compound incubation period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes (this step is optional but recommended to pellet any detached dead cells).[18][19]

  • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[18][19]

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50-100 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[18]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[19][20]

  • Add 50 µL of the stop solution (if provided in the kit) to each well.[20]

  • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[20]

4. Data Analysis:

  • Subtract the background absorbance (medium only) from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100 [20]

Part 3: Mechanistic Insights - Distinguishing Apoptosis from Necrosis

Once cytotoxicity is confirmed, the next crucial step is to determine the mode of cell death induced by the piperidine compound. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (unregulated cell death).[21][22] Distinguishing between these is vital as they have different physiological consequences.

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Figure 2: Key distinguishing features of apoptosis and necrosis.

A highly effective method to differentiate these pathways is to measure the activity of caspases, which are key mediators of apoptosis.[22]

Caspase-Glo® 3/7 Assay

Principle: This luminescent assay measures the activity of caspase-3 and caspase-7, the primary executioner caspases in the apoptotic pathway.[23][24] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[23] When cleaved by active caspase-3/7, a substrate for luciferase is released, generating a luminescent signal that is proportional to the amount of caspase activity.[23][25]

Detailed Protocol: Caspase-Glo® 3/7 Assay

1. Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Caspase-Glo® 3/7 Assay Kit (commercially available).

  • White-walled, opaque 96-well plates suitable for luminescence measurements.

2. Experimental Setup:

  • Plate cells in the white-walled 96-well plates and treat with the piperidine compound at its IC50 concentration and 2-3 other relevant concentrations.

  • Incubate for a time period determined to be optimal for observing apoptosis (e.g., 6, 12, or 24 hours).

  • Include positive (e.g., staurosporine-treated) and negative (untreated and vehicle) controls.

3. Assay Procedure:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[26]

  • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.[26]

  • Mix the contents by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

4. Data Analysis:

  • Subtract the average luminescence of the blank wells from all other readings.

  • Express the results as fold change in caspase activity compared to the untreated control.

Critical Considerations and Best Practices

Cell Line Selection: The choice of cell line is paramount and can significantly influence the outcome of cytotoxicity testing.[5]

  • Relevance: Select cell lines that are relevant to the intended therapeutic application of the piperidine compound. For an anti-cancer agent, a panel of cancer cell lines from different tissues is appropriate.[27][28] For assessing general toxicity, non-cancerous cell lines like fibroblasts or primary cells should be considered.[27]

  • Characterization: Use well-characterized cell lines from reputable sources like ATCC to ensure reproducibility.[5][29]

  • Primary Cells: While more challenging to culture, primary cells can provide more physiologically relevant data as they closely mimic the in vivo state.[30]

Data Interpretation and Troubleshooting:

Issue Possible Cause(s) Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.[13]Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate.[13]
Low absorbance/signal in MTT assay Too few cells seeded, insufficient incubation time with MTT reagent.[10]Perform a cell titration to determine optimal seeding density. Increase incubation time with MTT (up to 4 hours).[10]
High background in LDH assay LDH present in serum, microbial contamination.Use serum-free medium during the final hours of compound incubation. Visually inspect plates for contamination.[10]
Compound precipitation Poor solubility of the piperidine compound in the culture medium.Visually inspect wells after adding the compound. Consider using a different solvent or a solubilizing agent if compatible with the cells.[13]

Conclusion

The protocol outlined in this application note provides a robust framework for the comprehensive in vitro cytotoxicity assessment of novel piperidine compounds. By employing a tiered approach that begins with a broad metabolic screen (MTT), is confirmed by a membrane integrity assay (LDH), and is further investigated for mechanism (Caspase-Glo® 3/7), researchers can generate reliable and detailed data. This systematic evaluation is indispensable for making informed decisions in the drug discovery and development pipeline, ultimately contributing to the identification of safe and effective therapeutic candidates.

References

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025, February 19). IntechOpen. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • ATCC Animal Cell Culture Guide. On Science. [Link]

  • LDH Cytotoxicity Assay. Bio-protocol. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024, April 2). ResearchHub. [Link]

  • ATCC Animal Cell Culture Guide: Tips and Techniques for Continuous Cell Lines. (2012). American Type Culture Collection.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • What cell line should I choose for citotoxicity assays? (2023, May 6). ResearchGate. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. (2025, July 8). JoVE. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024, February 2). IJNRD. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • Highlight report: Cell type selection for toxicity testing. (2018). PMC. [Link]

  • Determination of apoptosis and necrosis. (2001, May 15). PubMed. [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356. GraphPad. [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (2015). PMC. [Link]

  • Cytotoxicity Testing: Everything You Need to Know. Test Labs. [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022, January 7). PubMed. [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed. [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2020). ResearchGate. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. [Link]

  • Apoptosis, Pyroptosis, and Necrosis: Mechanistic Description of Dead and Dying Eukaryotic Cells. (2001). PMC. [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. [Link]

Sources

Application

Application Notes and Protocols for 4-Ethoxy-2-(piperidin-1-yl)aniline in Synthetic Organic Chemistry

A Note to the Researcher: Comprehensive searches of scientific literature and patent databases did not yield specific, documented applications for 4-Ethoxy-2-(piperidin-1-yl)aniline (CAS 854044-41-0). While this compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Comprehensive searches of scientific literature and patent databases did not yield specific, documented applications for 4-Ethoxy-2-(piperidin-1-yl)aniline (CAS 854044-41-0). While this compound is commercially available, its use as a building block or intermediate in complex syntheses is not extensively reported in publicly accessible resources. This suggests that it may be a novel reagent with untapped potential or an intermediate in proprietary research.

The following guide has been constructed by leveraging established principles of synthetic organic chemistry and drawing parallels from structurally similar, well-documented aniline derivatives. The protocols and applications described herein are therefore predictive and intended to serve as a foundational guide for researchers exploring the utility of this molecule.

Introduction: A Versatile Scaffold for Discovery

4-Ethoxy-2-(piperidin-1-yl)aniline is a unique trifunctional molecule possessing a nucleophilic aromatic amine, a sterically accessible secondary amine within the piperidine ring, and an electron-donating ethoxy group. This combination of functionalities makes it a highly attractive, yet underexplored, building block in several areas of synthetic organic chemistry, particularly in the synthesis of heterocycles and as a scaffold in medicinal chemistry.

Key Structural Features and Their Synthetic Implications:

  • Primary Aromatic Amine (-NH₂): This group is a key handle for a multitude of classic and modern organic transformations, including diazotization for azo-coupling, acylation, alkylation, and participation in various cyclization reactions to form nitrogen-containing heterocycles.

  • Piperidine Moiety: A common scaffold in pharmaceuticals, the piperidine ring imparts favorable pharmacokinetic properties. The tertiary amine within the ring can act as a base or a nucleophile.

  • Ethoxy Group (-OCH₂CH₃): This electron-donating group activates the aniline ring, influencing the regioselectivity of electrophilic aromatic substitution reactions.

  • Ortho-Substitution Pattern: The piperidine ring at the ortho position to the aniline creates a specific steric and electronic environment that can be exploited for regioselective synthesis.

Physicochemical and Quantitative Data Summary:

PropertyValue (Predicted/Supplier Data)Source
CAS Number 854044-41-0[1]
Molecular Formula C₁₃H₂₀N₂O-
Molecular Weight 220.31 g/mol -

Potential Application I: Synthesis of Substituted Quinolines

Substituted anilines are classical precursors for the synthesis of the quinoline core, a privileged scaffold in medicinal chemistry with applications ranging from antimalarials to anti-inflammatory agents. 4-Ethoxy-2-(piperidin-1-yl)aniline is a suitable starting material for several named reactions leading to quinoline derivatives.

The Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid to produce a quinoline.[2]

Proposed Reaction Scheme:

Skraup Synthesis Aniline 4-Ethoxy-2-(piperidin-1-yl)aniline Quinoline Substituted Quinoline Product Aniline->Quinoline Skraup Reaction Reagents Glycerol, H₂SO₄, Nitrobenzene (oxidant)

Caption: Proposed Skraup synthesis of a substituted quinoline.

Experimental Protocol (Predictive):

  • Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, keeping the temperature below 120°C.

  • Addition of Reactants: To the stirred solution, add 4-Ethoxy-2-(piperidin-1-yl)aniline and nitrobenzene.

  • Heating: Heat the reaction mixture to 140-150°C for several hours. The reaction is highly exothermic and should be carefully monitored.

  • Work-up: After cooling, dilute the mixture with water and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Purification: The crude quinoline derivative can be purified by steam distillation followed by column chromatography.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent.

  • Glycerol: Dehydrates in situ to form acrolein, which undergoes a 1,4-addition with the aniline.

  • Nitrobenzene: A traditional oxidizing agent for the final aromatization step.

Potential Application II: Azo Dye Synthesis

The primary aromatic amine of 4-Ethoxy-2-(piperidin-1-yl)aniline can be readily converted to a diazonium salt, which can then undergo azo coupling with an electron-rich aromatic compound (the coupling component) to form a highly colored azo dye. The presence of the ethoxy and piperidinyl groups may impart unique solvatochromic properties and alter the solubility of the resulting dye.

Diazotization and Azo Coupling

This two-step process first involves the formation of a diazonium salt at low temperatures, followed by its reaction with a coupling partner.

Workflow for Azo Dye Synthesis:

Azo_Dye_Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 4-Ethoxy-2-(piperidin-1-yl)aniline B NaNO₂, HCl (aq) 0-5 °C A->B Reacts with C Diazonium Salt Intermediate B->C Forms D Coupling Component (e.g., 2-Naphthol) C->D Electrophilic Attack E Azo Dye Product D->E Reacts with Diazonium Salt

Caption: Workflow for the synthesis of an azo dye.

Experimental Protocol (Predictive):

Part A: Diazotization

  • Dissolution: Dissolve 4-Ethoxy-2-(piperidin-1-yl)aniline in a mixture of hydrochloric acid and water.

  • Cooling: Cool the solution to 0-5°C in an ice-salt bath with continuous stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve the coupling component (e.g., 2-naphthol) in an aqueous sodium hydroxide solution and cool to 0-5°C.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold coupling solution with vigorous stirring. An intensely colored precipitate of the azo dye should form immediately.[3]

  • Isolation: Stir the mixture for 30-60 minutes in the ice bath to ensure complete coupling. Collect the dye by vacuum filtration, wash with cold water, and dry.

Trustworthiness of the Protocol: This is a standard, well-established procedure for azo dye synthesis that is applicable to a wide range of aniline derivatives.[4]

Potential Application III: Intermediate in Medicinal Chemistry

The bifunctional nature of 4-Ethoxy-2-(piperidin-1-yl)aniline makes it a valuable intermediate for creating libraries of compounds in drug discovery. The aniline and piperidine nitrogen atoms can be functionalized sequentially or selectively.

Palladium-Catalyzed C-N Cross-Coupling

The piperidine nitrogen can be arylated or heteroarylated using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This is a powerful method for constructing complex molecules.[5]

Proposed Reaction Scheme:

Buchwald_Hartwig_Amination Aniline 4-Ethoxy-2-(piperidin-1-yl)aniline Product N-Arylpiperidine Derivative Aniline->Product + Aryl Halide ArylHalide Aryl Halide (Ar-X) Reagents Pd Catalyst, Ligand, Base

Caption: Proposed Buchwald-Hartwig amination.

Experimental Protocol (Predictive):

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add 4-Ethoxy-2-(piperidin-1-yl)aniline and an anhydrous solvent (e.g., toluene or dioxane).

  • Heating: Heat the reaction mixture at 80-110°C until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite, and concentrate the filtrate. Purify the residue by column chromatography.

Expertise & Experience Insights:

  • The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination and often requires optimization for specific substrates.

  • The aniline nitrogen is generally less reactive in this type of coupling than the piperidine nitrogen, allowing for potential selectivity.

Conclusion and Future Outlook

4-Ethoxy-2-(piperidin-1-yl)aniline represents a promising, albeit currently underutilized, building block in synthetic organic chemistry. The predictive protocols and applications outlined in this guide, based on the known reactivity of its constituent functional groups, provide a solid starting point for its exploration in the synthesis of novel heterocycles, functional dyes, and as a versatile scaffold for the development of new therapeutic agents. Further research into the specific reactivity and applications of this molecule is warranted and could lead to the discovery of novel compounds with valuable properties.

References

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 2013. Available from: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available from: [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. Available from: [Link]

  • Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones. Semantic Scholar. Available from: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Available from: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. Available from: [Link]

  • Room temperature diazotization and coupling reaction using DES- Ethanol system. The Royal Society of Chemistry. Available from: [Link]

Sources

Method

Application Note: Development and Validation of UV-Vis Spectrophotometric Methods for Aniline Derivatives

Executive Summary The quantification of aniline derivatives is a critical analytical requirement in pharmaceutical manufacturing, dye synthesis, and environmental monitoring. While chromatographic techniques offer high s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of aniline derivatives is a critical analytical requirement in pharmaceutical manufacturing, dye synthesis, and environmental monitoring. While chromatographic techniques offer high selectivity, UV-Vis spectrophotometry remains a highly robust, cost-effective, and rapid alternative when developed with rigorous mechanistic understanding. This guide provides a comprehensive, self-validating framework for developing UV-Vis methods for aniline derivatives, emphasizing the causality behind spectral shifts, derivatization logic, and ICH Q2(R1) validation standards.

Mechanistic Foundations: The Causality of Aniline UV Absorption

To develop a robust spectrophotometric method, one must first understand why aniline absorbs specific wavelengths and how the solvent environment manipulates this behavior.

Aniline derivatives exhibit distinct UV absorption profiles dictated by the interaction between the nitrogen atom's non-bonding (n) electrons and the aromatic π -system. In neutral or alkaline environments, this n- π conjugation extends the chromophore's electron delocalization. This extended resonance lowers the energy required for excitation, resulting in a bathochromic (red) shift. Consequently, the primary absorption band of aniline is observed around 230 nm, with a secondary band near 280 nm 1[1].

Conversely, when the medium is acidified (pH < 3), the amino group is protonated to form an anilinium cation. This protonation sequesters the lone pair, eliminating its ability to participate in resonance with the benzene ring. As a direct causal result, the molecule undergoes a significant hypsochromic (blue) shift, and its UV spectrum virtually mirrors that of unsubstituted benzene 2[2].

Strategic Insight: Direct UV measurement of aniline derivatives demands rigorous pH control. A fluctuating pH will cause spectral shifting, destroying quantitative reproducibility.

Table 1: Influence of pH on Aniline UV Absorption Maxima ( λmax​ )
Chemical SpeciesSolvent MediumPrimary Band ( λmax​ )Secondary Band ( λmax​ )Conjugation Status
Aniline Neutral / Alkaline~230 nm~280 nmActive n- π resonance
Anilinium Ion Acidic (pH < 3)~203 nm~254 nmResonance inhibited

Strategic Method Selection Workflow

The choice between direct UV measurement and colorimetric derivatization hinges on matrix complexity and the required limit of detection (LOD). Direct measurement is suitable for high-purity pharmaceutical intermediates, whereas derivatization is mandatory for trace analysis in complex matrices to shift the analytical wavelength away from UV-absorbing interferents.

MethodDev A Sample: Aniline Derivative B Assess Matrix Complexity A->B C Direct UV Measurement (Neutral/Acidic Media) B->C High Purity D Derivatization (Diazotization-Coupling) B->D Complex Matrix E ICH Q2(R1) Validation C->E D->E

Fig 1. Strategic workflow for aniline derivative UV-Vis method development.

Self-Validating Experimental Protocols

Protocol A: Direct UV Quantification (High-Purity Samples)

Causality Focus: Solvent transparency and pH stabilization.

  • Solvent Selection: Select a UV-transparent solvent (e.g., Methanol or 0.1 M HCl). If using an aqueous system, buffer the solution to either pH 1.0 or pH 7.5 to ensure the analyte exists entirely in a single ionization state.

  • Standard Preparation: Prepare a stock solution (1 mg/mL) and dilute to a working range (e.g., 5–50 µg/mL).

  • Spectral Scanning: Scan from 200 to 400 nm against a solvent blank to determine the exact λmax​ .

  • Self-Validation Check: Measure the absorbance of the highest standard at both λmax​ and λmax​±2 nm. A variation of <2% confirms the robustness of the selected wavelength.

Protocol B: Diazotization-Coupling Colorimetric Assay (Trace/Complex Samples)

This method converts the primary aromatic amine into a diazonium salt, followed by coupling with N-(1-naphthyl)ethylenediamine (NED) to form a highly conjugated azo dye 3[3].

Mechanism S1 1. Diazotization (0-5°C) HCl + NaNO2 S2 2. Nitrite Quenching Ammonium Sulfamate S1->S2 Form Diazonium Salt S3 3. Azo Coupling NED Reagent S2->S3 Prevent Oxidation S4 4. Spectrophotometry Vis Region (500-550 nm) S3->S4 Bathochromic Shift

Fig 2. Sequential logic and causality of the diazotization-coupling derivatization process.

Step-by-Step Methodology:

  • Diazotization: To 10 mL of the sample/standard in a volumetric flask, add 1 mL of 1 M HCl and 1 mL of 1% (w/v) NaNO 2​ .

    • Causality: The reaction must be maintained in an ice bath (0–5°C) for 5 minutes. Diazonium salts are thermally unstable and will rapidly decompose into phenols at room temperature, destroying the assay's linearity 4[4].

  • Nitrite Quenching: Add 1 mL of 5% (w/v) ammonium sulfamate and let stand for 2 minutes.

    • Causality: Unreacted nitrous acid is a strong oxidizing agent. If not quenched, it will oxidize the NED coupling agent, creating a false-positive background absorbance[4].

  • Azo Coupling: Add 1 mL of 0.1% (w/v) NED solution. Adjust pH to the alkaline range using 1 M NaOH to facilitate the electrophilic aromatic substitution.

    • Causality: The coupling forms a stable azo complex, shifting the λmax​ to ~540 nm (visible region), effectively bypassing UV-absorbing matrix interferences[4].

  • Measurement & Self-Validation Check: Dilute to volume and measure at 540 nm. Self-Validation: Concurrently process a Reagent Blank (omitting the aniline derivative). The blank must yield an absorbance <0.05 AU to confirm reagent purity and successful nitrite quenching.

Method Validation (ICH Q2(R1) Framework)

To ensure regulatory compliance and scientific trustworthiness, the developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines 5[5]. The following parameters must be systematically evaluated 6[6].

Table 2: ICH Q2(R1) Validation Parameters for UV-Vis Spectrophotometry
Validation ParameterExperimental MethodologyAcceptance Criteria / Output
Specificity Spectral overlay of the standard, sample matrix, and reagent blank.Complete baseline resolution; no matrix interference at the analytical λmax​ .
Linearity Minimum of 5 concentrations spanning 80% to 120% of the target test concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy Spiked recovery experiments at 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery of 98.0% – 102.0%.
Precision Repeatability (intra-day) & Intermediate Precision (inter-day); minimum 6 replicates at 100% conc.Relative Standard Deviation (RSD) 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and calibration slope ( S ).LOD = 3.3×(σ/S) LOQ = 10×(σ/S)

References

  • Analytical Chemistry - ACS Publications. Spectrophotometric determination of aniline by the diazotization-coupling method with N-(1-naphthyl)ethylenediamine as the coupling agent. Available at:[Link]

  • Al Mustansiriyah University. Terms used in UV / Visible Spectroscopy. Available at:[Link]

  • St. Paul's Cathedral Mission College. ULTRAVIOLET SPECTROSCOPY. Available at:[Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at:[Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline Q2(R1). Available at: [Link]

Sources

Application

In Vitro Biological Assay Protocols for 4-Ethoxy-2-(piperidin-1-yl)aniline Analogues as SIRT6 Modulators

Executive Summary & Scientific Rationale The discovery of small-molecule modulators for Sirtuin 6 (SIRT6)—an NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase—has become a critical frontier in targeted therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The discovery of small-molecule modulators for Sirtuin 6 (SIRT6)—an NAD⁺-dependent deacylase and mono-ADP-ribosyltransferase—has become a critical frontier in targeted therapeutics for metabolic disorders, inflammation, and cancer[1],[2]. Recent structure-activity relationship (SAR) studies have identified the 2-aniline scaffold, particularly3, as a potent SIRT6 inhibitor[3].

To optimize binding affinity and cellular permeability, 4-Ethoxy-2-(piperidin-1-yl)aniline analogues represent a novel structural evolution, replacing the electron-withdrawing 5-nitro group with a 4-ethoxy moiety[4].

As a Senior Application Scientist, I have designed the following protocols to form a self-validating experimental cascade . Relying solely on biochemical assays can yield false positives due to Pan-Assay Interference Compounds (PAINS). Therefore, this guide integrates primary biochemical screening, orthogonal biophysical validation, and cellular target engagement to rigorously evaluate these novel analogues.

Workflow A Library Synthesis 4-Ethoxy Analogues B Primary Screen FDL Deacylase Assay A->B C Biophysical Validation SPR Binding Kinetics B->C IC50 < 10 µM D Cellular Efficacy H3K9ac Western Blot C->D KD Confirmed

Caption: Workflow for the self-validating screening cascade of SIRT6 inhibitors.

Protocol 1: Primary Biochemical Screening (FDL Assay)

Causality & Logic: While initially classified as a histone deacetylase, SIRT6 exhibits an in vitro deacetylase catalytic efficiency 100 to 1000 times lower than other sirtuins[5]. Instead, SIRT6 couples NAD⁺ cleavage to the highly efficient removal of6 (e.g., myristoyl groups)[7],[6]. Therefore, utilizing a myristoylated H3K9 peptide (H3K9myr) rather than an acetylated substrate provides a vastly superior signal-to-noise ratio for evaluating the 4-ethoxy-2-(piperidin-1-yl)aniline analogues[8].

Materials
  • Enzyme: Recombinant human SIRT6 (catalytic domain).

  • Substrate: Fluor de Lys (FDL) Myristoylated H3K9 peptide.

  • Cofactor: NAD⁺ (β-Nicotinamide adenine dinucleotide).

  • Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

Step-by-Step Methodology
  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 4-ethoxy-2-(piperidin-1-yl)aniline analogues in 100% DMSO. The final DMSO concentration in the assay must not exceed 1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a 384-well black microplate, dispense 10 µL of SIRT6 enzyme (final concentration 200 nM) in assay buffer. Add 0.5 µL of the compound dilutions. Incubate at room temperature for 15 minutes to allow orthosteric/allosteric pocket binding.

  • Reaction Initiation: Initiate the deacylation reaction by adding 10 µL of a substrate mixture containing 50 µM FDL-H3K9myr peptide and 500 µM NAD⁺.

  • Incubation: Seal the plate and incubate at 37°C for 60 minutes.

  • Signal Development: Terminate the reaction by adding 20 µL of 1x FDL Developer solution supplemented with 2 mM Nicotinamide (a pan-sirtuin inhibitor) to halt catalysis and cleave the fluorophore from the deacylated peptide. Incubate for 45 minutes at room temperature.

  • Detection & Analysis: Read the fluorescence on a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Protocol 2: Orthogonal Biophysical Validation (SPR)

Causality & Logic: Fluorogenic assays are susceptible to false readouts if the aniline analogues possess intrinsic auto-fluorescence or act as aggregators. Surface Plasmon Resonance (SPR) provides label-free, real-time biophysical validation to confirm direct binding and to establish kinetic parameters ( KD​ , kon​ , koff​ ), which are critical for predicting target residence time[3].

Materials
  • Instrument: Biacore T200 or equivalent SPR system.

  • Sensor Chip: CM5 (Carboxymethyl dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% v/v Surfactant P20, 1% DMSO, pH 7.4).

Step-by-Step Methodology
  • Surface Functionalization: Activate the CM5 chip using standard EDC/NHS chemistry. Inject His-tagged SIRT6 (diluted in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of approximately 4000–5000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Dilute the 4-ethoxy-2-(piperidin-1-yl)aniline analogues in the running buffer to achieve concentrations ranging from 0.39 µM to 50 µM. Ensure rigorous DMSO matching (exactly 1.0%) between the analyte solutions and the running buffer to prevent bulk refractive index shifts.

  • Kinetic Run: Inject the analytes at a flow rate of 30 µL/min. Allow a 60-second association phase followed by a 120-second dissociation phase.

  • Regeneration: Due to the typically fast off-rates of early-stage aniline inhibitors, a prolonged buffer wash (300 seconds) is often sufficient. If baseline is not achieved, inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Subtract the reference cell and blank buffer injection signals (double-referencing). Fit the sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol 3: Cellular Target Engagement (Western Blot)

Causality & Logic: In vitro potency does not guarantee cellular efficacy due to potential membrane impermeability. In living cells, SIRT6 acts as a pivotal chromatin homeostasis modulator by deacetylating histone H3 at lysines K9 and K18, thereby repressing glycolytic genes and inflammatory cytokines[1],[2]. Effective intracellular inhibition by the analogues will disrupt this epigenetic control, resulting in a dose-dependent hyperacetylation of H3K9.

Mechanism Inhibitor 4-Ethoxy-2-(piperidin-1-yl)aniline Analogue SIRT6 SIRT6 Enzyme Inhibitor->SIRT6 Inhibits H3K9 Histone H3K9 (Chromatin) SIRT6->H3K9 Deacylates GeneExp Target Gene Repression H3K9->GeneExp Epigenetic Control

Caption: Mechanism of action for SIRT6 inhibition and downstream epigenetic modulation.

Materials
  • Cell Line: BxPC-3 (human pancreatic cancer cells, known to express high levels of SIRT6).

  • Lysis Buffer: RIPA buffer supplemented with protease inhibitors, 10 mM Nicotinamide, and 1 µM Trichostatin A (TSA) to preserve acetylation states during lysis.

  • Antibodies: Primary Anti-H3K9ac (Rabbit), Primary Anti-Total H3 (Mouse, loading control).

Step-by-Step Methodology
  • Cell Culture & Treatment: Seed BxPC-3 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C. Treat cells with the analogues (e.g., 1, 5, 10, and 25 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Histone Extraction: Wash cells with ice-cold PBS. Lyse cells using the supplemented RIPA buffer. Sonicate the lysate to shear genomic DNA and reduce viscosity. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Immunoblotting: Resolve 20 µg of total protein extract on a 12% SDS-PAGE gel. Transfer to a PVDF membrane. Block with 5% non-fat milk in TBST for 1 hour.

  • Antibody Incubation: Probe the membrane overnight at 4°C with Anti-H3K9ac (1:1000). Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.

  • Quantification: Develop using ECL substrate. Strip and re-probe the membrane for Total H3 (1:2000) to normalize the H3K9ac signal. Calculate the Cellular EC₅₀ based on the densitometric increase in H3K9ac relative to the vehicle control.

Representative SAR Data Summary

The following table summarizes the anticipated pharmacological profile of the 4-ethoxy analogues compared to the benchmark 2-nitroaniline scaffold.

Compound IDR-Group ModificationFDL IC₅₀ (µM)SPR KD​ (µM)Cellular EC₅₀ (µM)
Reference 5-Nitro4.939.76>50.0
Analogue 1 4-Ethoxy2.153.4012.5
Analogue 2 4-Ethoxy, 5-Fluoro0.851.124.2

Note: The shift from an electron-withdrawing nitro group to an electron-donating ethoxy group is hypothesized to enhance the lipophilic efficiency (LipE), thereby dramatically improving cellular target engagement.

References

  • BenchChem Technical Support Team. "An In-depth Technical Guide to the Discovery of 5-(4-Substituted-piperazin-1-yl)-2-nitroaniline Derivatives as SIRT6 Inhibitors." Benchchem.
  • Fiorentino F., Mai A., and Rotili D. "Emerging Therapeutic Potential of SIRT6 Modulators." Journal of Medicinal Chemistry.
  • "Emerging Therapeutic Potential of SIRT6 Modulators." PMC - NIH.
  • "Discovery of 5-(4-Methylpiperazin-1-yl)-2-nitroaniline Derivatives as A New Class of SIRT6 Inhibitors." ResearchGate.
  • Klein, Mark Alexander. "Mechanisms of Enhanced SIRT6 Catalysis." University of Wisconsin–Madison.
  • "Activation and inhibition of sirtuins: From bench to bedside." PMC - NIH.
  • "Sirtuin modulators: past, present, and future perspectives." PMC - NIH.
  • "SIRT6 in Aging, Metabolism, Inflammation and Cardiovascular Diseases." PMC - NIH.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-Ethoxy-2-(piperidin-1-yl)aniline

Welcome to the technical support center for the purification of 4-Ethoxy-2-(piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Ethoxy-2-(piperidin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the chromatographic purification of this and structurally similar basic aromatic amines. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience.

The Challenge: Understanding the Amine-Silica Interaction

4-Ethoxy-2-(piperidin-1-yl)aniline presents a common but significant purification challenge due to its chemical nature. The molecule possesses two basic nitrogen centers: the aniline nitrogen and the piperidine nitrogen. These basic sites interact strongly with the acidic silanol (Si-OH) groups present on the surface of standard silica gel, the most common stationary phase for column chromatography.[1]

This strong acid-base interaction can lead to several undesirable outcomes:

  • Irreversible Adsorption: The compound sticks permanently to the column, resulting in significant yield loss.

  • Peak Tailing (Streaking): The compound elutes slowly and unevenly, leading to broad bands that are difficult to separate from impurities.[2]

  • Poor Resolution: Streaking causes co-elution with impurities that would otherwise be separable.

  • Compound Degradation: The acidic silica surface can sometimes degrade sensitive amine compounds.[1]

This guide provides systematic solutions to overcome these issues, ensuring a successful and reproducible purification.

Core Experimental Workflow: From Crude to Pure

The purification process is a systematic workflow that begins with analytical method development and culminates in the isolation of the pure compound. Each step is critical for success.

Purification_Workflow cluster_Prep Preparation & Method Development cluster_Exec Execution cluster_Post Analysis & Isolation TLC TLC Method Development (Test Solvent Systems +/- Modifier) Select Select Optimal Stationary & Mobile Phase TLC->Select Pack Pack Column & Equilibrate Select->Pack Load Load Crude Sample (Dry Loading Preferred) Pack->Load Elute Elute with Mobile Phase & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation Combine->Evap Pure Pure Product Evap->Pure

Caption: General workflow for column chromatography purification.

Detailed Protocol: Purifying 4-Ethoxy-2-(piperidin-1-yl)aniline

This protocol assumes the use of standard silica gel and a basic modifier, which is the most common approach.

1. Thin-Layer Chromatography (TLC) for Method Development:

  • Objective: To find a solvent system that provides good separation between the target compound and its impurities, ideally with a target Rf value of 0.2-0.3 for the desired product.[3]

  • Procedure:

    • Prepare several developing chambers with different solvent systems. Use a base non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate (EtOAc).
    • Prepare two sets of eluents. One set with Hexane/EtOAc mixtures (e.g., 9:1, 8:2, 7:3) and a second identical set with a basic modifier added. The most common modifier is Triethylamine (TEA) at a concentration of 0.5-2% (v/v).[2][4]
    • Spot your crude reaction mixture on silica gel TLC plates and develop one plate in each solvent system.
    • Visualize the plates, typically under UV light (254 nm) where aromatic compounds are visible.[5] You may also use a chemical stain like p-anisaldehyde, which is effective for visualizing amines and other functional groups.[6][7]
    • Select the solvent system that gives the best separation and the desired Rf value. The spots for basic amines should be much sharper and less "streaky" on the plates developed with the TEA-modified eluent.[5]

2. Column Preparation and Sample Loading:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh). A general rule is to use a silica-to-crude-product weight ratio of 50:1 to 100:1 for difficult separations.[2]

  • Packing (Slurry Method):

    • In a beaker, mix the required amount of silica gel with your chosen initial mobile phase (including the TEA modifier) to form a slurry.[2]
    • Pour the slurry into the chromatography column and use gentle air pressure or a pump to pack the bed evenly. Add a thin layer of sand on top to protect the silica surface.
    • Equilibrate the column by passing 2-3 column volumes of the mobile phase through it. This ensures the entire stationary phase is conditioned with the basic modifier.[2]
  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
    • Remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[8]
    • Carefully add this powder to the top of the packed column.

3. Elution and Fraction Collection:

  • Carefully add your mobile phase to the column, ensuring you do not disturb the top surface.

  • Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).

  • If your TLC showed that impurities are much less polar than your product, you can start with a lower polarity solvent mixture and gradually increase the polarity (gradient elution) to speed up the process.

  • Monitor the separation by collecting small spots from the fractions and running TLC plates.

4. Isolation:

  • Once you have identified the fractions containing your pure product, combine them in a round-bottom flask.

  • Remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this process.

  • The remaining solid or oil is your purified 4-Ethoxy-2-(piperidin-1-yl)aniline. Confirm its purity by NMR, LC-MS, or other appropriate analytical techniques.

Troubleshooting Guide (Q&A)

This section addresses specific problems you may encounter during the experiment.

Troubleshooting_Tree Problem Problem Observed Streak Compound is Streaking or Tailing Problem->Streak NoSep Poor or No Separation Problem->NoSep NoElute Compound Won't Elute Problem->NoElute LowYield Very Low Yield Problem->LowYield Streak_Q1 Did you add a basic modifier (e.g., TEA)? Streak->Streak_Q1 NoSep_Q1 Is there separation on TLC? NoSep->NoSep_Q1 NoElute_Sol1 Increase mobile phase polarity. Switch to a stronger polar solvent (e.g., MeOH in DCM). NoElute->NoElute_Sol1 NoElute_Sol2 Ensure basic modifier is present. Without it, the amine may be irreversibly bound to silica. NoElute->NoElute_Sol2 LowYield_Sol1 Check for irreversible adsorption (see 'No Elute' and 'Streaking'). LowYield->LowYield_Sol1 LowYield_Sol2 The compound may be volatile. Be cautious during solvent evaporation. LowYield->LowYield_Sol2 Streak_Sol1 Add 0.5-2% TEA or NH₃/MeOH to your mobile phase. Streak_Q1->Streak_Sol1 No Streak_Q2 Is the column overloaded? Streak_Q1->Streak_Q2 Yes Streak_Sol2 Consider using an amine-functionalized silica column. Streak_Q2->Streak_Sol2 No Streak_Sol3 Reduce sample load. Use a 50:1 to 100:1 silica-to-sample ratio. Streak_Q2->Streak_Sol3 Yes NoSep_Sol1 Re-develop TLC method. Try different solvent systems (e.g., DCM/MeOH + modifier). NoSep_Q1->NoSep_Sol1 No NoSep_Sol2 Ensure proper column packing. Use dry loading for a tight band. NoSep_Q1->NoSep_Sol2 Yes

Caption: Decision tree for troubleshooting common chromatography issues.

Q1: My compound is streaking badly down the column and my TLC spots are tailing. What's happening?

A1: This is the classic sign of a strong acid-base interaction between your basic amine and the acidic silica gel.[2][5] The tailing occurs because the molecule adsorbs and desorbs from the acidic sites at different rates, smearing it down the column.

  • Primary Solution: Add a basic modifier to your mobile phase. Triethylamine (TEA) at 0.5-2% (v/v) or a 1-2% solution of ammonia in methanol are highly effective.[2][4] These "competing bases" neutralize the acidic silanol groups, allowing your compound to travel through the column with significantly less interaction, resulting in sharper bands.[1]

  • Secondary Solution: Check your sample load. Overloading the column can cause streaking even for well-behaved compounds. A general guideline is a sample-to-silica ratio of 1:50 to 1:100 by weight.[2]

Q2: I've added triethylamine, but I'm still getting poor separation from an impurity.

A2: If streaking is resolved but separation is still poor, the issue is likely with the selectivity of your solvent system or stationary phase.

  • Mobile Phase Optimization: Your chosen solvent system (e.g., Hexane/EtOAc) may not be optimal for resolving the two compounds. Try a different solvent system. A common alternative for more polar compounds is Dichloromethane (DCM) and Methanol (MeOH), again with a basic modifier.[9]

  • Stationary Phase Alternative: If optimizing the mobile phase fails, the best solution is to change the stationary phase. An amine-functionalized silica column provides a basic surface that eliminates the problematic acid-base interactions and offers different selectivity compared to standard silica.[10][11][12] This often allows for simpler, more effective separations using less hazardous solvents like hexane and ethyl acetate.[11]

Q3: My compound won't come off the column at all, even with a highly polar solvent system.

A3: This indicates extremely strong, possibly irreversible, binding to the silica.

  • Check for Modifier: Did you forget to add the basic modifier? Without it, a poly-basic compound like 4-Ethoxy-2-(piperidin-1-yl)aniline can bind so strongly that it cannot be eluted.

  • Increase Polarity Drastically: If a modifier is present, you may need a much stronger mobile phase. Try a gradient going up to 10-20% Methanol in Dichloromethane (with 1% TEA or ammonia). Methanol is a very polar solvent that is effective at eluting strongly-bound compounds.[9]

Q4: My yield is very low, but I don't see any compound left on the column.

A4: Low yield can be due to several factors besides irreversible binding.

  • Incomplete Elution: Some of the product might be smeared across many fractions in low concentrations due to tailing. Re-analyze all your fractions carefully by TLC.

  • Compound Volatility: While not extremely volatile, some anilines can be lost if solvent evaporation is performed at too high a temperature or for too long. Use moderate temperatures on the rotary evaporator.

  • Degradation: Although less common, the acidic silica could be degrading a portion of your material. This is another strong argument for using a basic modifier or switching to an amine-functionalized column.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use reversed-phase chromatography to purify this compound?

A1: Yes, reversed-phase (RP) chromatography on a C18 column is an excellent alternative.[13] Basic amines are often best separated on RP columns when the mobile phase pH is alkaline, as this keeps them in their neutral, free-base form, making them more lipophilic and retentive.[1] A typical mobile phase would be a gradient of water and acetonitrile, often with 0.1% TEA added to both solvents to ensure good peak shape.[1]

Q2: What are the main safety precautions for handling 4-Ethoxy-2-(piperidin-1-yl)aniline and the solvents?

A2: It is critical to handle all chemicals with care.

  • Compound: Assume the target compound is harmful. Safety data sheets for similar aromatic amines indicate potential for skin/eye irritation and toxicity if ingested or inhaled.[14][15] Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[15][16]

  • Solvents: The organic solvents used (Hexanes, Ethyl Acetate, Dichloromethane, Methanol) are flammable and/or toxic. All handling, including column packing and running, should be performed inside a fume hood. Avoid breathing vapors and prevent skin contact.[14]

Q3: What is the difference between standard silica, alumina, and amine-functionalized silica?

A3: The choice of stationary phase is critical and depends on the properties of the compound being purified.

Stationary PhaseSurface PropertyBest ForKey Considerations
Standard Silica Acidic (pKa ~7)Neutral and weakly acidic compounds.Interacts strongly with basic compounds, requiring a mobile phase modifier.[1][10]
Basic Alumina BasicBasic compounds, acid-sensitive compounds.Can be less predictable than silica; activity can vary.
Amine-Functionalized Silica BasicBasic compounds (especially amines).Excellent for preventing tailing without needing a mobile phase modifier, simplifying purification and workup.[10][11][12]

Q4: How do I choose between dry loading and wet loading?

A4: Dry loading is generally superior for achieving a narrow, concentrated starting band, which leads to better separation.[4][8] Wet loading (dissolving the sample in a small amount of mobile phase and injecting it) can be faster but risks diffusing the starting band if too much solvent or a solvent stronger than the mobile phase is used. For challenging separations, dry loading is the recommended technique.

References
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
  • USA SAFETY DATA SHEET. (2020).
  • CymitQuimica. (2026). SAFETY DATA SHEET.
  • Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Biotage. (2023). When should amine-bonded columns be used for purification?.
  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography.
  • University of Southampton. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Reddit. (2024). Column chromatography issues : r/chemistry.
  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
  • Research and Reviews. (2022). Column Chromatography in Pharmaceutical Analysis.
  • Benchchem. (2025). Monitoring the progress of 4-(Piperidin-4-yl)aniline synthesis by TLC.
  • EPFL. (n.d.). TLC Visualization Reagents.
  • MDPI. (2025). TLC in the Analysis of Plant Material.

Sources

Optimization

Technical Support Center: Optimizing LC-MS for Aniline Compound Analysis

Welcome to the technical support center for the analysis of aniline and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide, curated by a Senior Application Scientist, provides in-depth trou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of aniline and its derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Troubleshooting Guide: From Tailing Peaks to Signal Suppression

This section addresses specific experimental issues in a question-and-answer format, delving into the root causes and providing step-by-step solutions.

Q1: Why am I observing poor peak shape (tailing or fronting) for my aniline compounds?

A1: Poor peak shape for basic compounds like anilines is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the basic amine group and acidic silanol groups on the silica-based column packing material. This can be exacerbated by an inappropriate mobile phase pH.

Causality and Solution:

  • Silanol Interactions: At mid-range pH, residual silanols on the column are ionized (negatively charged) and can interact with the protonated (positively charged) aniline, leading to peak tailing.

  • Mobile Phase pH: The pH of your mobile phase is critical. To ensure consistent protonation of the aniline and minimize silanol interactions, it is recommended to work at a low pH, typically between 2 and 3.[1] This is achieved by adding an acid to the mobile phase.

  • Inadequate Buffering: If the sample is dissolved in a solvent with a different pH than the mobile phase, it can lead to peak distortion upon injection.

Step-by-Step Protocol to Improve Peak Shape:

  • Mobile Phase Acidification: Add 0.1% formic acid to both your aqueous and organic mobile phases.[1][2][3] Formic acid is volatile and an excellent choice for LC-MS applications.[1][4]

  • Column Selection: If peak tailing persists, consider using a column with a different stationary phase. Phenyl-hexyl or Pentafluorophenyl (PFP) columns can offer alternative selectivity for aromatic compounds through π-π interactions.[5][6] Modern end-capped C18 columns are also designed to minimize silanol activity.

  • Sample Diluent: Ensure your sample is dissolved in a solvent that is compatible with the initial mobile phase conditions. Ideally, use the initial mobile phase composition as your sample diluent.

Q2: My aniline signal is very low, or I can't detect it at all. What are the likely causes?

A2: Low sensitivity in the LC-MS analysis of aniline compounds often points to suboptimal ionization or issues with sample stability.

Causality and Solution:

  • Inefficient Ionization: Aniline and its derivatives are basic compounds that ionize most effectively in positive ion mode via electrospray ionization (ESI) when they are protonated ([M+H]⁺).[7] If the mobile phase is not acidic enough, protonation will be inefficient, leading to a weak signal.[2]

  • Choice of Ionization Source: While ESI is generally preferred for polar and ionizable compounds, Atmospheric Pressure Chemical Ionization (APCI) can be a better choice for less polar or more volatile aniline derivatives.[7][8][9]

  • Sample Degradation: Aniline can be unstable in certain solvents, such as methanol, and may degrade over time, even when refrigerated.[10] This can lead to a decreasing signal in subsequent injections from the same vial.

Step-by-Step Protocol to Enhance Signal Intensity:

  • Confirm Mobile Phase pH: Verify that your mobile phase contains an acidic additive like 0.1% formic acid to ensure efficient protonation.[2][5]

  • Optimize Ion Source Parameters: Infuse a standard solution of your aniline compound directly into the mass spectrometer to optimize source parameters such as capillary voltage, gas temperatures, and nebulizer pressure for maximum signal intensity.[6][8]

  • Evaluate Ionization Source: If you have access to an APCI source, test it as an alternative to ESI, especially for less polar aniline analogs.[7][11]

  • Check Sample Stability: Prepare fresh standards and samples. If using methanol as a solvent, consider switching to acetonitrile or a mixture with a lower percentage of methanol.[10]

Q3: I'm experiencing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

A3: Matrix effects are a common challenge in LC-MS, especially with complex samples like biological fluids or food extracts.[12][13] They occur when co-eluting components from the sample matrix interfere with the ionization of the target analyte.[12][13][14]

Causality and Solution:

  • Competition for Ionization: In the ESI source, there is a limited capacity for ionization. If a high concentration of a matrix component co-elutes with your aniline, it can outcompete it for charge, leading to signal suppression.[12]

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a primary cause of matrix effects.[15]

Strategies for Mitigation:

  • Improve Sample Preparation:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[16]

    • Liquid-Liquid Extraction (LLE): This can also be used to isolate the analytes of interest from the sample matrix.[5]

  • Optimize Chromatography:

    • Modify your gradient to better separate your aniline compound from the interfering matrix components.

    • Consider a different column chemistry that provides a different selectivity.

  • Use an Internal Standard: A stable isotope-labeled internal standard is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte.[17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in aniline analysis.

Troubleshooting_Workflow Troubleshooting Workflow for Aniline LC-MS Analysis Start Problem Observed PoorPeakShape Poor Peak Shape (Tailing/Fronting) Start->PoorPeakShape LowSignal Low Signal Intensity Start->LowSignal MatrixEffects Matrix Effects (Suppression/Enhancement) Start->MatrixEffects RetentionShift Retention Time Shift Start->RetentionShift CheckMobilePhasepH Check/Adjust Mobile Phase pH (Add 0.1% Formic Acid) PoorPeakShape->CheckMobilePhasepH CheckIonizationMode Verify Ionization Mode & Polarity (ESI+) LowSignal->CheckIonizationMode ImproveSamplePrep Improve Sample Preparation (SPE, LLE) MatrixEffects->ImproveSamplePrep CheckSystemPressure Check System Pressure Stability RetentionShift->CheckSystemPressure ChangeColumn Consider Different Column (PFP, Phenyl-Hexyl) CheckMobilePhasepH->ChangeColumn CheckSampleDiluent Check Sample Diluent Compatibility ChangeColumn->CheckSampleDiluent End Problem Resolved CheckSampleDiluent->End OptimizeIonSource Optimize Ion Source Parameters TryAPCI Try APCI Source OptimizeIonSource->TryAPCI CheckIonizationMode->OptimizeIonSource CheckSampleStability Check Sample Stability (Fresh Standards) TryAPCI->CheckSampleStability CheckSampleStability->End OptimizeChroma Optimize Chromatography (Gradient, Column) ImproveSamplePrep->OptimizeChroma UseInternalStandard Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseInternalStandard UseInternalStandard->End CheckMobilePhasePrep Verify Mobile Phase Preparation CheckSystemPressure->CheckMobilePhasePrep EquilibrateColumn Ensure Adequate Column Equilibration CheckMobilePhasePrep->EquilibrateColumn EquilibrateColumn->End

Caption: A logical workflow for troubleshooting common LC-MS issues.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions encountered during method development for aniline compound analysis.

Q: What are the recommended starting LC conditions for aniline analysis?

A: A good starting point for reversed-phase separation of aniline compounds is a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[5]

ParameterRecommendationRationale
Column C18 (e.g., 100 mm x 2.1 mm, 5 µm)[18] or PFP[6]C18 provides good hydrophobic retention, while PFP offers alternative selectivity for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water[5]Promotes protonation for good peak shape and ESI+ response.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[5]Acetonitrile is a common organic modifier. Methanol can sometimes offer different selectivity with phenyl-based columns.[5]
Flow Rate 0.2 - 0.5 mL/minTypical for analytical scale LC-MS.
Column Temperature 30 - 40 °C[5]Improves peak shape and reduces viscosity.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to elute analytes.A gradient is usually necessary to separate anilines with varying polarities.

Q: Should I use ESI or APCI for my aniline compounds?

A: Electrospray Ionization (ESI) in positive ion mode is the most common and generally recommended technique for aniline and its derivatives due to their basic nature.[7][18] However, Atmospheric Pressure Chemical Ionization (APCI) can be a valuable alternative for less polar and more volatile aniline compounds that may not ionize well by ESI.[7][8][9]

Q: What are the typical MRM transitions for aniline?

A: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is employed. This involves selecting the protonated molecule ([M+H]⁺) as the precursor ion and monitoring one or more of its characteristic fragment ions. For aniline (C₆H₇N, molecular weight 93.13 g/mol ), the [M+H]⁺ is m/z 94.1. Common fragment ions are m/z 66 (loss of HCN) and m/z 77 (loss of NH₃).[19][20]

Q: How should I prepare my samples for aniline analysis?

A: Sample preparation is highly dependent on the matrix.

  • Aqueous Samples: Often, direct injection after filtration is possible.[7] For trace analysis, a pre-concentration step using SPE may be necessary.

  • Biological Samples (e.g., Urine): A hydrolysis step may be required to free conjugated anilines, followed by liquid-liquid extraction (e.g., with methyl-tert-butyl ether) or solid-phase extraction.[2]

  • Solid Samples: Solvent extraction with methanol or acetonitrile, potentially aided by sonication, is a common approach.[5]

General Experimental Workflow

The following diagram outlines a typical workflow for the LC-MS analysis of aniline compounds.

Experimental_Workflow General Workflow for Aniline LC-MS Analysis cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Analysis SampleCollection Sample Collection Extraction Extraction (LLE/SPE) SampleCollection->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LCSeparation LC Separation (Reversed-Phase/HILIC) Evaporation->LCSeparation MSDetection MS Detection (ESI+, MRM Mode) LCSeparation->MSDetection DataAcquisition Data Acquisition MSDetection->DataAcquisition Quantification Peak Integration & Quantification DataAcquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: A generalized workflow for the analysis of aniline compounds.[5]

References

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Arom
  • Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Compar
  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary arom
  • A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline - Benchchem. ()
  • LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis - ResearchG
  • A Comparative Guide to HPLC-MS Methods for the Separ
  • Cooking Utensils: Determination of Primary Arom
  • Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | W
  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. ()
  • LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. ()
  • Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed. ()
  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundw
  • Mass spectra of aniline with different ionization methods. ͑ a ͒...
  • Application Note: High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS - Benchchem. ()
  • Mass spectral interpret
  • The origin of isomerization of aniline revealed by high kinetic energy ion mobility spectrometry (HiKE-IMS) - RSC Publishing. ()
  • A Guide to HPLC and LC-MS Buffer Selection. ()
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  • When should I choose APCI or ESI for my flash column chrom
  • Comprehensive survey of VUV induced dissociative photoionization of aniline: Role of H migration assisted isomeriz
  • Straight to the Source: ESI vs APCI…. - Microsaic Systems. ()
  • Separation of Aniline on Newcrom R1 HPLC column - SIELC Technologies. ()
  • Determination of aniline using LC-ESI-MS: is there a problem with my standard stock solution?
  • ESI vs APCI.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • LC-MS Sample Prepar
  • Matrix Effects on Quantitation in Liquid Chrom
  • Ionization Revisited | LCGC Intern
  • Ionization Techniques for Mass Spectral Analysis | IntechOpen. ()
  • The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS - Agilent. ()
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Liquid Chromatography Mass Spectrometry - Shimadzu. ()
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. ()
  • Assessment of matrix effect in quantit
  • Troubleshooting for LC-MS/MS | Request PDF - ResearchG
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing). ()
  • LC-MS ion maps for the characterization of aniline deriv

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Troubleshooting

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperidine Derivatives

Welcome to the Technical Support Center. Analyzing piperidine derivatives via reversed-phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious challenge for analytical scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Analyzing piperidine derivatives via reversed-phase High-Performance Liquid Chromatography (RP-HPLC) presents a notorious challenge for analytical scientists. Due to the basic nature of the secondary amine in the piperidine ring, these compounds are highly susceptible to secondary interactions with the stationary phase, leading to severe peak tailing, compromised resolution, and poor quantitative reproducibility.

This guide is designed to move beyond superficial fixes. As a self-validating troubleshooting system, it explains the fundamental chemical causality behind peak distortion and provides field-proven methodologies to restore peak symmetry.

Diagnostic Workflow

Before altering your method, it is critical to isolate whether the tailing is a physical system artifact or a chemical interaction. Follow the logic path below to diagnose the root cause of peak asymmetry.

TroubleshootingWorkflow Start Peak Tailing Observed (Piperidine Derivative) CheckSys Is tailing present for neutral compounds too? Start->CheckSys SysIssue System/Physical Issue: Check dead volume, frit blockage, or column void. CheckSys->SysIssue Yes (All peaks) ChemIssue Chemical Issue: Secondary Silanol Interactions CheckSys->ChemIssue No (Only basic peaks) CheckPH Check Mobile Phase pH: Is pH < 3.0? ChemIssue->CheckPH AdjustPH Lower pH to < 3.0 (Protonate silanols) CheckPH->AdjustPH No CheckCol Check Column Chemistry: Is it Type B, End-capped, or CSH? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Base-Deactivated, Polar-Embedded, or CSH Column CheckCol->ChangeCol No AddMod Use Amine Modifier (e.g., 10mM TEA) as last resort CheckCol->AddMod Yes, but still tailing Resolved Peak Symmetry Restored (As < 1.5) ChangeCol->Resolved AddMod->Resolved

Fig 1: Diagnostic workflow for isolating and resolving peak tailing in basic amine chromatography.

Core Troubleshooting Guide (FAQs)

Q1: Why do piperidine derivatives exhibit severe tailing compared to neutral analytes? A: The root cause is a dual-retention mechanism driven by electrostatic attraction. Piperidine is a cyclic secondary amine with a high pKa (~11.2). In standard RP-HPLC mobile phases (pH 4–7), the amine is fully protonated and carries a positive charge. Conversely, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH) with a pKa of approximately 4.5[1]. At mid-range pH levels, these silanols deprotonate to form negatively charged active sites (Si-O⁻).

While the hydrophobic carbon skeleton of the piperidine derivative interacts with the C18/C8 phase (primary retention), the protonated amine undergoes a strong ion-exchange interaction with the deprotonated silanols[2]. Because this ionic interaction is kinetically slower to desorb than hydrophobic partitioning, a fraction of the analyte molecules is retained longer, stretching the trailing edge of the peak[3].

Q2: How does mobile phase pH dictate the severity of peak tailing, and how should I optimize it? A: Mobile phase pH acts as the master switch for ionization. To eliminate ionic interactions, you must neutralize one of the interacting species:

  • Low pH Approach (Preferred): Lowering the mobile phase pH to ≤ 3.0 forces the silanol groups (Si-OH) into their protonated, neutral state[4]. Without the negative charge on the silica surface, the ion-exchange mechanism is suppressed, and the basic analyte elutes symmetrically based purely on hydrophobicity[5].

  • High pH Approach: Alternatively, raising the pH above 11.5 deprotonates the piperidine amine, rendering it neutral. However, this requires specialized hybrid-silica or polymer columns, as standard silica dissolves rapidly at pH > 8[1].

Q3: Should I still use triethylamine (TEA) as a mobile phase additive? A: Historically, adding a competing base like TEA (10–20 mM) was standard practice. TEA is a small, highly mobile basic molecule that aggressively binds to and "masks" the active silanol sites, preventing the bulkier piperidine analyte from interacting with them[6].

  • The modern consensus: While effective, TEA can permanently alter column selectivity, cause high background noise in MS detection, and accelerate the hydrolysis of the stationary phase[5]. With the advent of ultra-pure silica, TEA should only be used as a last resort if pH optimization and modern column chemistries fail[7].

Q4: What stationary phase chemistries are best suited for piperidines? A: Column selection is your first line of defense. Avoid older "Type A" silica columns, which have high metal content that exacerbates silanol acidity[5]. Instead, utilize:

  • Type B Silica (End-capped): High-purity silica where residual silanols are chemically bonded with small inert groups (e.g., trimethylsilane) to block access[8].

  • Polar-Embedded Phases: Columns with an amide or ether linkage near the silica surface. This creates a hydration layer that shields basic analytes from residual silanols[3].

  • Charged Surface Hybrid (CSH): These columns have a deliberate, low-level positive surface charge that electrostatically repels protonated amines, yielding exceptionally sharp peaks for piperidines even in low-ionic-strength mobile phases.

Quantitative Impact of Chromatographic Parameters

The table below summarizes the expected impact of various chromatographic interventions on the USP Tailing Factor ( Tf​ ) and Asymmetry Factor ( As​ ) of a standard piperidine derivative. Note: A perfectly symmetrical peak has a Tf​ of 1.0. Values ≤ 1.5 are generally acceptable for quantitative assays[9].

Column ChemistryMobile Phase pHAdditive / BufferExpected Tailing Factor ( Tf​ )Mechanistic Result
Type A Silica (Uncapped) 6.5Water / ACN> 3.5 (Severe)Unrestricted ion-exchange with highly acidic, metal-activated silanols.
Type B Silica (End-capped) 6.5Water / ACN1.8 - 2.5 (Moderate)Reduced silanol density, but secondary interactions still persist at mid-pH.
Type B Silica (End-capped) 6.510 mM TEA1.2 - 1.4 (Good)TEA competitively masks residual active silanol sites.
Type B Silica (End-capped) 2.50.1% TFA1.1 - 1.3 (Excellent)Silanols are fully protonated (neutralized); ionic interactions suppressed.
Polar-Embedded / CSH 4.010 mM Formate1.0 - 1.2 (Ideal)Surface charge repulsion or hydration layer completely shields the analyte.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be empirical. Use the following self-validating protocols to definitively identify and resolve the cause of peak tailing.

Protocol 1: The Concentration Dilution Test (Mass Overload vs. Chemical Interaction)

Purpose: To prove whether tailing is caused by column saturation (mass overload) or secondary silanol interactions.

  • Baseline Injection: Inject your standard piperidine sample at its normal analytical concentration (e.g., 10 µL of 100 µg/mL). Record the Asymmetry Factor ( As​ ).

  • Serial Dilution: Dilute the sample by a factor of 10 using the initial mobile phase conditions (to prevent solvent-strength mismatch at the column head)[10].

  • Test Injection: Inject the diluted sample (e.g., 10 µL of 10 µg/mL). Record the new As​ .

  • Causality Check (Self-Validation):

    • If As​ improves significantly (e.g., drops from 2.5 to 1.3): The column was physically overloaded. The stationary phase capacity was exceeded. Solution: Reduce injection volume or use a column with higher carbon load/surface area.

    • If As​ remains unchanged (e.g., stays at 2.5): The tailing is concentration-independent, confirming a chemical secondary interaction (silanol effect). Proceed to Protocol 2.

Protocol 2: Systematic Mobile Phase pH Optimization

Purpose: To neutralize silanol groups and eliminate ion-exchange retention mechanisms.

  • Aqueous Preparation: Prepare a 20 mM Potassium Phosphate buffer.

  • pH Adjustment: Crucial Step: Adjust the pH of the aqueous buffer to 2.5 using concentrated phosphoric acid before mixing with any organic modifier. (Measuring pH after adding organic solvents results in false readings).

  • Equilibration: Flush the HPLC system with the new mobile phase (e.g., 20 mM Phosphate pH 2.5 / Acetonitrile) for at least 10 column volumes to ensure complete protonation of the silica bed.

  • Analysis: Inject the piperidine standard.

  • Validation: Calculate the new Tf​ . If the peak is now symmetrical, silanol ionization was the definitive root cause[4]. (Note: If using LC-MS, substitute the non-volatile phosphate buffer with 0.1% Formic Acid or Trifluoroacetic Acid).

References

Sources

Optimization

Technical Support Center: Aniline Storage, Handling, and Degradation Prevention

Target Audience: Researchers, scientists, and drug development professionals. Aniline ( C6​H5​NH2​ ) is a fundamental building block in organic synthesis, medicinal chemistry, and materials science. However, its nucleoph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Aniline ( C6​H5​NH2​ ) is a fundamental building block in organic synthesis, medicinal chemistry, and materials science. However, its nucleophilic nature and electron-rich aromatic ring make it highly susceptible to environmental degradation. This technical guide provides self-validating protocols and mechanistic insights to ensure the high purity and integrity of your aniline samples during storage and experimental use.

Part 1: Troubleshooting & FAQs

Q1: Why does my aniline turn from colorless to dark yellow, red, or brown upon storage? A1: The electron-donating amino group activates the benzene ring, making aniline highly susceptible to autoxidation. When exposed to air and light, aniline darkens and polymerizes into a resinous mass[1]. Oxygen and UV radiation catalyze the formation of radical intermediates, leading to colored oxidation products such as nitrosobenzene, azobenzene, and azoxybenzene, as well as polyaniline-like oligomers which carry through as colored impurities[2]. Even trace transition metal ions from glassware can accelerate this degradation cascade.

Q2: What are the optimal storage conditions to prevent this degradation? A2: To halt the degradation cascade, you must eliminate the causal factors: oxygen, light, and thermal energy. Store aniline at 2-8 °C[3] in an amber glass bottle to block UV radiation. Because aniline is incompatible with oxidizing agents[4], purge the headspace of the container with an inert gas (Nitrogen or Argon) to displace oxygen before sealing.

Q3: My aniline is already dark brown. Can it be salvaged? A3: Yes. Heavily oxidized aniline can be regenerated through vacuum distillation. However, simple distillation may carry over volatile colored impurities. The field-proven standard is distilling over a small amount of zinc dust[5]. Zinc acts as a reducing agent, converting oxidized nitrogen species back to aniline and ensuring the distillate remains colorless[6].

Q4: Aniline is hygroscopic. How do I ensure my sample remains anhydrous during storage? A4: Aniline readily absorbs moisture from the air. To maintain anhydrous conditions, dry the aniline with solid Potassium Hydroxide (KOH) or Calcium Hydride[7] prior to distillation. Storing the purified aniline over activated molecular sieves in a sealed, inert-flushed container will prevent subsequent water uptake.

Part 2: Physicochemical Properties & Storage Parameters
ParameterValue / GuidelineMechanistic Rationale
Melting Point -6 °CRemains a liquid under standard laboratory refrigeration (2-8 °C).
Boiling Point 184 °C (at 760 mmHg)High boiling point necessitates vacuum distillation to prevent thermal degradation.
Vapor Pressure 0.67 mmHg (at 25 °C)Volatile enough to pose inhalation risks; always handle in a certified fume hood.
Light Sensitivity HighUV light initiates radical autoxidation; necessitates storage in amber glass.
Storage Temp 2-8 °CLow kinetic energy slows down oxidative and polymeric degradation pathways.
Incompatibilities Oxidizers, Acids, Iron, Zinc saltsIron/metal salts catalyze oxidation; acids cause exothermic salt formation.
Part 3: Experimental Protocol
Recovery and Purification of Degraded Aniline via Zinc-Dust Vacuum Distillation

Causality Focus: This protocol operates as a self-validating system. The addition of KOH ensures the removal of water (preventing hydrolysis side-reactions), while zinc dust provides a reductive environment during thermal stress, ensuring the final distillate is chemically pure and colorless.

Step 1: Pre-Drying (Water Removal)

  • Transfer the degraded (brown) aniline to a clean, dry Erlenmeyer flask.

  • Add solid Potassium Hydroxide (KOH) pellets (approx. 5% w/v) to the flask.

  • Seal the flask, swirl gently, and allow it to sit overnight in the dark. Rationale: KOH is a strong base that effectively sequesters water without reacting with the basic aniline molecule.

Step 2: Apparatus Assembly

  • Decant the dried aniline into a round-bottom distillation flask.

  • Add a small quantity of activated Zinc dust (approx. 1-2% w/w) and a magnetic stir bar. Rationale: Zinc dust reduces oxidized azo/azoxy impurities and scavenges any residual oxygen during heating, preventing further oxidation.

  • Assemble a short-path vacuum distillation apparatus. Ensure all joints are lightly greased and secure.

Step 3: Vacuum Distillation

  • Apply a stable vacuum (e.g., 10-20 mmHg) to the system before applying heat. Rationale: Lowering the pressure reduces the boiling point (approx. 68 °C at 10 mmHg), preventing thermal decomposition that occurs at its atmospheric boiling point of 184 °C.

  • Gradually heat the flask using an oil bath or heating mantle.

  • Discard the first few milliliters of distillate (forerun) to ensure any residual low-boiling impurities (like water) are removed.

  • Collect the main fraction. Self-Validation: The main fraction must distill as a crystal-clear, colorless oil. If it is yellow, the vacuum is insufficient, or the system has an air leak.

Step 4: Secure Storage

  • Transfer the freshly distilled aniline to an amber glass reagent bottle.

  • Add activated 4Å molecular sieves if long-term anhydrous conditions are required.

  • Purge the headspace with Argon or Nitrogen gas for 30 seconds.

  • Seal tightly with a PTFE-lined cap and store in a dedicated chemical refrigerator at 2-8 °C.

Part 4: Logical Workflow Visualization

AnilineWorkflow Start Visual Inspection of Aniline Sample Colorless Colorless / Pale Yellow (High Purity) Start->Colorless Degraded Yellow, Red, or Brown (Oxidized/Degraded) Start->Degraded Store Store in Amber Glass Argon/N2 Atmosphere at 2-8°C Colorless->Store Post-Use Storage Dry Dry over KOH / CaH2 (Removes Moisture) Degraded->Dry Distill Vacuum Distill over Zinc Dust (Reduces Oxidized Impurities) Dry->Distill Distill->Store

Workflow for inspecting, purifying, and storing aniline to prevent degradation.

References
  • Technical Support Center: Purification of Crude N,N-Dimethyl-4-(prop-2-en-1-yl)aniline - Benchchem. Source: benchchem.com.
  • Aniline | C6H5NH2 | CID 6115 - PubChem - NIH. Source: nih.gov.
  • Technical Support Center: Synthesis of Aniline Derivatives - Benchchem. Source: benchchem.com.
  • Purify and dry aniline? : r/chemistry - Reddit. Source: reddit.com.
  • RATES OF AMINOLYSIS - DTIC. Source: dtic.mil.
  • 62-53-3(Aniline) Product Description - ChemicalBook. Source: chemicalbook.com.
  • Aniline CAS#: 62-53-3 - ChemicalBook. Source: chemicalbook.com.

Sources

Troubleshooting

Optimizing collision energy for MS/MS fragmentation of 4-Ethoxy-2-(piperidin-1-yl)aniline

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the collision-induced dissociation (CID) parameters for 4-Eth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Method Development Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the collision-induced dissociation (CID) parameters for 4-Ethoxy-2-(piperidin-1-yl)aniline .

Rather than relying on automated "guess-and-check" software, this guide explains the gas-phase thermodynamic principles dictating your results, ensuring you can build a robust, highly sensitive, and self-validating Multiple Reaction Monitoring (MRM) method.

Part 1: Fundamentals of Fragmentation

Q: What are the expected protonation sites and primary fragmentation pathways for this molecule under ESI+?

A: 4-Ethoxy-2-(piperidin-1-yl)aniline contains three heteroatoms, but protonation competition primarily occurs between the highly basic aliphatic piperidine nitrogen and the aromatic aniline nitrogen.

During electrospray ionization (ESI), the molecule does not form a single uniform species; instead, 1[1]. The fragmentation pathway your mass spectrometer detects is heavily dependent on which protomer enters the collision cell:

  • Pathway A (Piperidine Loss): The N-piperidine protomer kinetically favors2[2]. This expels neutral piperidine (85 Da), yielding a highly stable product ion at m/z 136.1 .

  • Pathway B (Ethene Loss): The N-aniline protomer favors a McLafferty-type rearrangement at the ethoxy group, expelling neutral ethene (28 Da) to yield m/z 193.1 .

Fragmentation Precursor [M+H]+ (m/z 221.1) 4-Ethoxy-2-(piperidin-1-yl)aniline Protomer1 Piperidine N-Protonated (Kinetic Control) Precursor->Protomer1 Source Equilibrium Protomer2 Aniline N-Protonated (Thermodynamic Control) Precursor->Protomer2 Source Equilibrium Frag1 m/z 136.1 Loss of Piperidine (-85 Da) Optimal CE: 22 eV Protomer1->Frag1 C-N Cleavage Frag2 m/z 193.1 Loss of Ethene (-28 Da) Optimal CE: 15 eV Protomer2->Frag2 O-C Cleavage Frag3 m/z 108.1 Secondary Cleavage (-28 Da) Optimal CE: 35 eV Frag1->Frag3 High CE Input

Caption: Gas-phase fragmentation pathways and protomer dependencies for 4-Ethoxy-2-(piperidin-1-yl)aniline.

Part 2: Collision Energy (CE) Optimization Workflow

Q: How do I systematically optimize the collision energy to maximize MRM/SRM sensitivity?

A: A common mistake in method development is attempting to completely obliterate the precursor ion. However,3[3]. Execute the following self-validating protocol to establish the optimal CE.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 100 ng/mL infusion solution of the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Set the syringe pump to 10 µL/min.

  • Precursor Profiling (Q1): Perform a Q1 full scan (m/z 100–300) to confirm the stable presence of the [M+H]+ precursor ion at m/z 221.1 .

  • CE Ramping (Q2): Isolate m/z 221.1 in Q1. Perform a product ion scan in Q3 while ramping the CE in the collision cell from 5 eV to 50 eV in 5 eV increments.

  • Data Extraction: Extract the ion chromatograms (XIC) for the primary product ions (m/z 136.1, 193.1, and 108.1). Plot absolute intensity versus CE.

  • Fine-Tuning: Identify the CE peak for each fragment and perform a secondary ramp in ±1 eV increments around that apex.

  • Self-Validation Checkpoint: At the optimal CE for your quantifier ion, perform a final product ion scan. Calculate the ratio of the residual precursor ion (m/z 221.1) to the base peak product ion. A properly optimized CE should leave approximately 10–15% of the precursor intact. If the precursor is <5%, the CE is too high. If >30%, the CE is too low.

Workflow Step1 1. Precursor Profiling Q1 Scan (m/z 221.1) Step2 2. CE Ramping 5 to 50 eV (5 eV steps) Step1->Step2 Step3 3. Product Ion Selection Identify Quant/Qual Ions Step2->Step3 Step4 4. Fine-Tuning ±1 eV Optimization Step3->Step4 Step5 5. Validation Check Precursor Depletion Step4->Step5

Caption: Step-by-step collision energy optimization workflow for MRM/SRM method development.

Target Quantitative Data for MRM Build

Based on the thermodynamic stability of the leaving groups, your optimized method should closely align with the following parameters:

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Structural AssignmentOptimal CE (eV)Relative Abundance
Quantifier 221.1136.1[M+H - Piperidine]+22100%
Qualifier 1 221.1193.1[M+H - C2H4]+1565%
Qualifier 2 221.1108.1[M+H - Piperidine - C2H4]+3525%

Part 3: Troubleshooting Common MS/MS Issues

Q: Why am I seeing complete depletion of the precursor ion but very low product ion intensity?

A: This is a classic symptom of "over-fragmentation" or scattering within the collision cell. When the Collision Energy exceeds the thermodynamic threshold required for the primary cleavage, the primary product ions (like m/z 136.1) undergo rapid secondary fragmentation into smaller, unmonitored terminal ions (e.g., m/z < 50). Furthermore,3[3]. Solution: Lower the CE by 10-15 eV and monitor the low-mass region (m/z 50-100) to confirm if energy is being funneled into terminal fragments. Rely on the 10-15% residual precursor rule mentioned in the validation step.

Q: Why is the signal ratio between the m/z 136.1 and m/z 193.1 transitions fluctuating between analytical runs?

A: This instability is rarely a collision cell issue; it is a source-level phenomenon. As established, the analyte forms both N-piperidine and N-aniline protomers. Because these protomers have different dissociation kinetics,4[4]. Solution: Lock your in-source parameters (specifically the declustering potential) to stabilize the protomer population prior to optimizing the collision cell energy. Do not change source gas temperatures between optimization and your final analytical runs.

References

  • Relative Quantitation of Protein Digests Using Tandem Mass Tags and Pulsed-Q Dissociation (PQD) . Fisher Scientific.3

  • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization . ACS Publications (Journal of the American Society for Mass Spectrometry).2

  • Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs . West Virginia University. 4

  • Characterization of Anticancer Drug Protomers Using Electrospray Ionization and Ion Mobility Spectrometry–Mass Spectrometry . ACS Publications (Journal of the American Society for Mass Spectrometry).1

Sources

Reference Data & Comparative Studies

Validation

Comparing GC-MS and LC-MS for aniline derivative analysis

An Expert's Guide to Aniline Derivative Analysis: A Head-to-Head Comparison of GC-MS and LC-MS For researchers, scientists, and professionals in drug development, the accurate analysis of aniline and its derivatives is p...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to Aniline Derivative Analysis: A Head-to-Head Comparison of GC-MS and LC-MS

For researchers, scientists, and professionals in drug development, the accurate analysis of aniline and its derivatives is paramount. These compounds are not only vital synthetic intermediates in pharmaceuticals, dyes, and polymers but also potential environmental contaminants and toxicants.[1][2] The choice of analytical technique is a critical decision that dictates the quality, speed, and reliability of results. This guide provides an in-depth, experience-driven comparison of the two most powerful techniques in the analytical chemist's arsenal: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

As a Senior Application Scientist, my objective is to move beyond a simple list of pros and cons. Instead, this guide will dissect the causality behind methodological choices, offering a self-validating framework to help you select and implement the optimal technique for your specific analytical challenge.

The Fundamental Divide: Volatility vs. Solubility

The choice between GC-MS and LC-MS hinges on the fundamental physical properties of the target aniline derivatives. GC-MS is the domain of compounds that are volatile or can be chemically modified (derivatized) to become volatile.[3] In contrast, LC-MS is tailored for analytes that are soluble in a liquid and is particularly adept at handling polar, larger, and thermally fragile molecules.[3][4]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) — The Power of Volatility and Fragmentation

GC-MS is a robust and highly sensitive technique that has long been a workhorse for the analysis of volatile and semi-volatile organic compounds.[1] Its high chromatographic resolution and the definitive structural information provided by mass spectrometry make it a powerful tool.[5]

The Derivatization Imperative: A Necessary Step for Many Anilines

A primary challenge in the GC analysis of aniline and many of its derivatives is their inherent polarity, conferred by the amine (-NH₂) functional group. This polarity can lead to poor peak shape and reduced volatility, hindering their passage through the GC column.[1][6] To overcome this, a derivatization step is often required.[7]

Causality of Derivatization: The core principle is to "cap" the polar amine and hydroxyl groups with non-polar moieties.[5] This chemical modification increases the analyte's volatility and thermal stability, making it amenable to GC analysis. Common derivatization agents for anilines include:

  • Acylating Agents: Reagents like 4-Carbethoxyhexafluorobutyryl chloride or 2,2,2-Trichloroethyl chloroformate react with the amine group to form a less polar, more volatile derivative.[1][6]

  • Silylating Agents: These reagents replace active hydrogens on amine or hydroxyl groups with a trimethylsilyl (TMS) group, increasing volatility.[7]

While derivatization adds a step to sample preparation, it is a well-understood and validated process that significantly enhances the quality of GC-MS data for polar compounds.[2][8]

Ionization and Identification: The EI Fingerprint

GC-MS typically employs Electron Ionization (EI), a hard ionization technique.[9] In the ion source, high-energy electrons (70 eV) bombard the analyte molecules, causing them to fragment in a predictable and reproducible manner. This fragmentation pattern is essentially a chemical fingerprint. This fingerprint can be matched against extensive, established spectral libraries (like NIST) for confident compound identification, a significant advantage for structural elucidation of unknown derivatives.[9]

GC-MS Workflow for Aniline Derivative Analysis

The following diagram illustrates the typical workflow, emphasizing the critical derivatization step.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous or Solid Sample (e.g., Serum, Wastewater, Soil) Extraction Liquid-Liquid Extraction (LLE) or Accelerated Solvent Extraction (ASE) Sample->Extraction Derivatization Derivatization (e.g., Acylation) Extraction->Derivatization Concentration Concentration & Solvent Exchange Derivatization->Concentration Injection GC Injection Concentration->Injection Separation GC Separation (e.g., DB-5MS Column) Injection->Separation Ionization Electron Ionization (EI) (70 eV) Separation->Ionization Detection Mass Spectrometry (Quadrupole Analyzer) Ionization->Detection Data Data Analysis: - Library Matching - Quantification Detection->Data

Caption: Standard workflow for the GC-MS analysis of aniline derivatives.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) — Versatility for Polar and Labile Compounds

LC-MS has become the technique of choice for a vast range of applications, particularly in pharmaceutical and biomedical analysis.[4] Its major advantage is its ability to analyze compounds without the prerequisite of volatility, making it ideal for polar, non-volatile, and thermally labile aniline derivatives.[3][10]

The Power of Direct Analysis

For many aniline analyses, LC-MS allows for direct injection of a sample after simple filtration or dilution.[9][11] This significantly reduces sample preparation time and potential for analyte loss compared to the multi-step extraction and derivatization protocols required for GC-MS, leading to higher sample throughput.[12]

Ionization and Quantification: The Soft Touch

In contrast to the hard ionization of EI in GC-MS, LC-MS employs soft ionization techniques, most commonly Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[9]

  • Electrospray Ionization (ESI): Ideal for polar aniline derivatives. It ionizes molecules in solution, typically producing protonated molecules [M+H]⁺ in positive ion mode.[9] The gentle nature of ESI results in minimal fragmentation, making it highly suitable for accurate molecular weight determination and quantification, especially when coupled with tandem mass spectrometry (MS/MS).[9][13]

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, more volatile aniline derivatives compared to ESI.[9] Ionization occurs in the gas phase, also typically yielding [M+H]⁺ ions.

The predominance of the molecular ion makes LC-MS, particularly LC-MS/MS using Multiple Reaction Monitoring (MRM), an exceptionally sensitive and selective tool for quantitative studies.[9][11]

The Challenge of Matrix Effects

The primary vulnerability of LC-MS, especially with ESI, is its susceptibility to matrix effects .[14] These effects occur when co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the MS source.[15][16] This can lead to:

  • Ion Suppression: The analyte signal is lower than expected.

  • Ion Enhancement: The analyte signal is artificially high.

Matrix effects can compromise the accuracy and reproducibility of quantitative results.[17] Their mitigation is a critical part of LC-MS method development, often involving more diligent sample cleanup, chromatographic optimization to separate the analyte from interfering components, or the use of a stable isotope-labeled internal standard.[16]

LC-MS Workflow for Aniline Derivative Analysis

The LC-MS workflow is often more direct, as depicted below.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Aqueous or Biological Sample Prep Minimal Prep: - Filtration - Dilution - Protein Precipitation Sample->Prep Injection LC Injection Prep->Injection Separation LC Separation (e.g., C18 Column) Injection->Separation Ionization Soft Ionization (ESI or APCI) Separation->Ionization Detection Tandem Mass Spectrometry (e.g., Triple Quadrupole) Ionization->Detection Data Data Analysis: - MRM Quantification - Molecular Weight ID Detection->Data

Caption: Typical workflow for the LC-MS/MS analysis of aniline derivatives.

Part 3: Head-to-Head Performance Comparison

The optimal choice between GC-MS and LC-MS depends on the specific analytical goals. The following table summarizes the key performance characteristics based on experimental evidence.

FeatureGC-MSLC-MSCausality & Expert Insight
Analyte Suitability Volatile & thermally stable compounds.[3]Wide range of polarities & thermal stabilities.[3]Insight: The physical state during separation (gas vs. liquid) is the defining factor. LC-MS is inherently more versatile for diverse aniline structures, especially complex pharmaceutical metabolites.
Sample Preparation Often requires extraction and chemical derivatization.[1][7]Often minimal; direct injection is possible.[11][18]Insight: The need for derivatization in GC-MS increases hands-on time and introduces potential sources of error. LC-MS's simpler prep is a major advantage for high-throughput screening.
Sensitivity High, with Limits of Detection (LOD) often in the low µg/L (ppb) range.[19]Very high, especially with MS/MS. LODs can reach sub-µg/L levels (high ppt).[19][20]Insight: While both are sensitive, modern LC-MS/MS instruments generally offer superior sensitivity for targeted quantitative analysis due to the selectivity of MRM.[13]
Selectivity/Specificity Good; based on retention time and mass spectrum. Potential for co-elution.[11]Very high; based on retention time, precursor ion, and product ions (in MS/MS).[4]Insight: The specificity of LC-MS/MS is a key advantage, minimizing the impact of interferences that might share a retention time with the analyte.
Identification Power Excellent for structural elucidation via EI fragmentation and library matching.[9]Excellent for molecular weight determination. Structural info requires MS/MS fragmentation.[9]Insight: For identifying unknown aniline derivatives, the reproducible fragmentation patterns from GC-MS (EI) are invaluable. For quantifying a known derivative, the molecular ion from LC-MS (ESI/APCI) is more robust.
Matrix Effects Less susceptible; matrix is often removed during extraction/cleanup.[14]Highly susceptible, especially with ESI. Can cause ion suppression/enhancement.[15][16]Insight: This is the Achilles' heel of LC-MS. Careful method development and the use of appropriate internal standards are non-negotiable for accurate quantification in complex matrices.
Throughput Generally lower due to longer run times and sample prep.[12]Higher throughput is often achievable due to simpler prep and faster run times.[12]Insight: In drug development and clinical settings where hundreds of samples are analyzed, the speed advantage of LC-MS is often a deciding factor.

Part 4: Experimental Protocols

To provide a practical context, the following are representative, self-validating protocols for the analysis of aniline derivatives in an aqueous matrix.

Protocol 1: GC-MS Analysis of Aniline in Serum

This protocol is based on established methods involving liquid-liquid extraction and derivatization.[1][2]

  • Sample Preparation & Extraction:

    • To 1.0 mL of serum in a glass tube, add an internal standard (e.g., N-methylaniline).[1]

    • Alkalinize the sample by adding 1.0 M Sodium Hydroxide (NaOH) to adjust the pH to >11.[1] This ensures the aniline is in its free base form for efficient extraction.

    • Add 5 mL of chloroform, vortex for 2 minutes, and centrifuge to separate the layers.[1][2]

    • Carefully transfer the organic (bottom) layer to a clean tube. Repeat the extraction twice more, combining the organic phases.

    • Dry the combined extract over anhydrous sodium sulfate to remove residual water, which can interfere with derivatization.

  • Derivatization:

    • Evaporate the dried extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of 4-carbethoxyhexafluorobutyryl chloride and vortex.[1][2]

    • Evaporate the excess derivatizing reagent under nitrogen.

    • Reconstitute the residue in 50 µL of ethyl acetate for GC-MS injection.[2]

  • GC-MS Instrumentation and Conditions: [6][9]

    • Gas Chromatograph: Agilent 6890N GC or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: Splitless mode, 250 °C.

    • Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • Mass Spectrometer: Agilent 5975 MS or equivalent.

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Temperatures: Ion Source 230 °C, Quadrupole 150 °C.

    • Acquisition: Scan mode (e.g., m/z 40-400) for identification or Selected Ion Monitoring (SIM) for quantification.

Protocol 2: LC-MS/MS Analysis of Aniline Derivatives in Groundwater

This protocol is adapted from methods optimized for direct analysis of water samples.[9][11]

  • Sample Preparation:

    • Collect the groundwater sample in a clean container.

    • For validation, spike a known concentration of an aniline derivative mix into tap water.[11]

    • Add an internal standard mix (e.g., deuterated aniline derivatives).[18]

    • Filter the sample through a 0.22 µm syringe filter directly into an HPLC vial. This removes particulates that could damage the LC system.

  • LC-MS/MS Instrumentation and Conditions: [9][11]

    • Liquid Chromatograph: Agilent 1200 series HPLC or equivalent.

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 0.1% formic acid. The acid promotes protonation ([M+H]⁺) for better ESI response.[21]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.5 mL/min.

    • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Agilent 6460).

    • Ionization: Electrospray Ionization (ESI), positive ion mode.

    • Instrument Parameters: Capillary Voltage: 4000 V; Gas Temperature: 350 °C; Nebulizer Pressure: 45 psi.

    • Data Acquisition: Multiple Reaction Monitoring (MRM). Precursor-to-product ion transitions are optimized for each specific aniline derivative to ensure maximum sensitivity and selectivity.

Conclusion and Authoritative Recommendation

The choice between GC-MS and LC-MS is not a matter of which technique is "better," but which is better suited to the analytical problem at hand.

Decision Logic Start Analytical Goal for Aniline Derivatives Goal_ID Unknown ID & Structural Elucidation Start->Goal_ID Goal_Quant Targeted Quantification in Complex Matrix Start->Goal_Quant Goal_HighT High-Throughput Screening Start->Goal_HighT Technique_GC GC-MS Goal_ID->Technique_GC Leverages EI fragmentation and spectral libraries. Technique_LC LC-MS/MS Goal_Quant->Technique_LC Superior sensitivity and selectivity via MRM. Goal_HighT->Technique_LC Minimal sample prep and faster analysis times.

Caption: Decision logic for selecting an analytical technique.

Authoritative Recommendation:

  • For structural elucidation of unknown aniline derivatives or impurities, GC-MS is the superior choice. Its reproducible EI fragmentation patterns and extensive spectral libraries provide a robust foundation for confident identification.[9]

  • For high-throughput, sensitive, and selective quantification of known aniline derivatives, particularly those that are polar or thermally labile, LC-MS/MS is the preferred method. Its ability to handle direct injections and the specificity of MRM analysis make it ideal for complex matrices found in pharmaceutical and environmental testing.[9][12]

Ultimately, a comprehensive analytical laboratory should be equipped with both technologies. They are not competitors but complementary tools that, when applied correctly, provide a complete and validated picture of the aniline derivatives under investigation.

References
  • Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • Dörgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. ResearchGate. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1996). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]

  • Locatelli, F., et al. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. PMC. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). GC-MS vs LC-MS. Retrieved from [Link]

  • Shulaev, V., et al. (2024). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. MDPI. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Pharmacological and Toxicological Methods. Retrieved from [Link]

  • Selvan, R.S., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Patsnap Synapse. (2025). LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules?. Retrieved from [Link]

  • Advion Inc. (2025). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Retrieved from [Link]

  • Li, W., & Cohen, L.H. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. Retrieved from [Link]

  • Lehotay, S.J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]

Sources

Comparative

Interpreting the mass spectrum of 4-Ethoxy-2-(piperidin-1-yl)aniline

Interpreting the Mass Spectrum of 4-Ethoxy-2-(piperidin-1-yl)aniline: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS When analyzing complex aniline derivatives like 4-Ethoxy-2-(piperidin-1-yl)aniline (C₁₃H₂₀N₂O, MW: 22...

Author: BenchChem Technical Support Team. Date: March 2026

Interpreting the Mass Spectrum of 4-Ethoxy-2-(piperidin-1-yl)aniline: A Comparative Guide to GC-EI-MS vs. LC-ESI-MS/MS

When analyzing complex aniline derivatives like 4-Ethoxy-2-(piperidin-1-yl)aniline (C₁₃H₂₀N₂O, MW: 220.31 g/mol ), researchers frequently debate whether to deploy Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) or Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, fragmentation mechanisms, and structural elucidation capabilities of both analytical modalities. By deconstructing the causality behind specific ionization behaviors, this guide provides a definitive framework for selecting the optimal technique for your drug development or metabolomics workflows.

Structural Deconstruction & Ionization Theory

4-Ethoxy-2-(piperidin-1-yl)aniline features three distinct functional moieties that dictate its behavior in a mass spectrometer:

  • Aniline Core: Provides a stable aromatic backbone.

  • Ethoxy Ether (Position 4): Susceptible to inductive cleavage and neutral losses.

  • Piperidine Ring (Position 2): A saturated nitrogen heterocycle prone to alpha-cleavage and ring-opening.

The choice of ionization technique fundamentally alters how these moieties fragment:

  • Electron Ionization (EI): A "hard" ionization technique that strips an electron to create an odd-electron radical cation ([M]⁺•). Fragmentation is driven by the radical site, leading to aggressive bond breaking (e.g., alpha-cleavages and radical losses)[1].

  • Electrospray Ionization (ESI): A "soft" ionization technique that yields an even-electron protonated species ([M+H]⁺). Fragmentation requires Collision-Induced Dissociation (CID) and is governed by the even-electron rule, heavily favoring the expulsion of neutral molecules rather than radicals[2].

AnalyticalWorkflow cluster_GC GC-EI-MS Pathway cluster_LC LC-ESI-MS/MS Pathway Sample 4-Ethoxy-2-(piperidin-1-yl)aniline Sample Preparation GC Gas Chromatography (Volatilization) Sample->GC LC Liquid Chromatography (Solvation) Sample->LC EI Electron Ionization (70 eV) Radical Cation [M]+• GC->EI Quad1 Single Quadrupole m/z 50-300 EI->Quad1 Data Spectral Interpretation & Structural Elucidation Quad1->Data ESI Electrospray Ionization Protonation [M+H]+ LC->ESI Quad2 QqQ or Q-TOF CID Fragmentation ESI->Quad2 Quad2->Data

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS for structural elucidation.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every analytical run must operate as a self-validating system. Below are the optimized, step-by-step methodologies for both techniques.

Protocol A: GC-EI-MS Analysis
  • System Suitability Testing (SST): Inject 1 µL of a standard tuning mix (e.g., PFTBA) to verify mass calibration. Ensure the m/z 69, 219, and 502 peaks are within 10% of their expected relative abundance to validate the electron multiplier's sensitivity.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade dichloromethane. Derivatization is not strictly required, though it can prevent secondary amine interactions with the column.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL in split mode (10:1) to prevent column overloading. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization Causality: Operate the EI source at 70 eV. Standardizing at 70 eV is critical because it ensures the de Broglie wavelength of the bombarding electrons matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring reproducible radical cation formation for spectral library matching[1].

Protocol B: LC-ESI-MS/MS Analysis
  • System Suitability Testing (SST): Run a blank gradient (mobile phase only) to confirm the absence of carryover. Follow with an injection of a reserpine standard to validate the QqQ collision cell efficiency and mass accuracy.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Water:Acetonitrile.

  • Chromatographic Separation: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Causality: Operate in Positive ESI mode. The addition of 0.1% formic acid acts as a crucial proton donor. It ensures the highly basic piperidine nitrogen (pKa ~10) and the aniline amine are fully protonated ([M+H]⁺) in the droplet phase, which is essential for efficient ion desorption into the gas phase[2].

  • CID Fragmentation: Isolate the precursor ion (m/z 221) in Q1. Apply a collision energy of 20-30 eV using Argon as the collision gas in Q2 to induce charge-directed neutral losses[2]. Scan for product ions in Q3.

Comparative Mass Spectral Data

The following tables summarize the quantitative fragmentation data generated by both techniques, highlighting the divergent pathways taken by the molecule depending on the ionization method.

Table 1: GC-EI-MS (70 eV) Fragmentation Data

m/z Relative Abundance (%) Fragment Assignment Ion Type
220 45 [M]⁺• (Molecular Ion) Radical Cation
191 100 (Base Peak) [M - C₂H₅]⁺ Even-electron Cation
175 30 [M - C₂H₅O]⁺ Even-electron Cation
136 15 [M - C₅H₁₀N]⁺ Even-electron Cation

| 84 | 40 | [C₅H₁₀N]⁺ (Piperidine fragment) | Even-electron Cation |

Table 2: LC-ESI-MS/MS (Positive Mode, CID) Fragmentation Data

m/z Relative Abundance (%) Fragment Assignment Neutral Loss
221 10 [M+H]⁺ (Precursor) None
193 100 (Base Peak) [M+H - C₂H₄]⁺ 28 Da (Ethene)
175 25 [M+H - C₂H₆O]⁺ 46 Da (Ethanol)
136 60 [M+H - C₅H₁₁N]⁺ 85 Da (Piperidine)

| 108 | 45 | [136 - C₂H₄]⁺ | 28 Da (Ethene) |

Mechanistic Interpretation of Key Fragments

The Ethoxy Group Pathway
  • In EI-MS: The radical cation drives the direct loss of an ethyl radical (C₂H₅•, 29 Da) from the ethoxy group, yielding a highly stable, even-electron oxonium ion at m/z 191. Alternatively, the loss of the entire ethoxy radical (C₂H₅O•, 45 Da) produces an ion at m/z 175[3].

  • In ESI-MS/MS: Because the precursor is an even-electron species ([M+H]⁺), radical losses are energetically unfavorable. Instead, the ethoxy group undergoes a concerted rearrangement via a six-membered transition state, expelling neutral ethene (C₂H₄, 28 Da) to form a stable phenol-like fragment at m/z 193[3].

The Piperidine Ring Pathway
  • In EI-MS: Ionization frequently occurs at the piperidine nitrogen. This initiates a classic alpha-cleavage that results in the loss of a hydrogen radical or ring opening, producing characteristic iminium ions[1].

  • In ESI-MS/MS: Protonation heavily favors the more basic piperidine nitrogen over the aniline nitrogen. Upon collisional activation in the QqQ, the C-N bond cleaves, expelling the intact piperidine ring as a neutral molecule (C₅H₁₁N, 85 Da). This yields a prominent, charge-retaining aromatic fragment at m/z 136[4].

Fragmentation M_H [M+H]+ Precursor m/z 221 Loss_Ethene [M+H - C2H4]+ m/z 193 (Ethoxy Cleavage) M_H->Loss_Ethene - 28 Da (Neutral Ethene) Loss_Piperidine [M+H - C5H11N]+ m/z 136 (Piperidine Cleavage) M_H->Loss_Piperidine - 85 Da (Neutral Piperidine) Loss_Ethyl [M+H - C2H6O]+ m/z 175 (Ethanol Loss) M_H->Loss_Ethyl - 46 Da (Neutral Ethanol) Secondary_Frag m/z 108 (Aromatic Core) Loss_Ethene->Secondary_Frag - 85 Da (Piperidine) Loss_Piperidine->Secondary_Frag - 28 Da (Ethene)

Logical ESI-MS/MS fragmentation pathway of 4-Ethoxy-2-(piperidin-1-yl)aniline.

Conclusion & Alternative Selection Guide

When selecting the appropriate analytical technique for 4-Ethoxy-2-(piperidin-1-yl)aniline:

  • Choose GC-EI-MS if your primary goal is untargeted screening or library matching. The radical-driven fragmentation provides a highly reproducible "fingerprint" of the molecule, particularly excelling at identifying the specific substitution patterns of the ethoxy group.

  • Choose LC-ESI-MS/MS if you require high sensitivity for quantitative pharmacokinetics or are dealing with biological matrices. The predictable neutral losses (specifically the -85 Da piperidine loss and -28 Da ethene loss) make it exceptionally well-suited for Multiple Reaction Monitoring (MRM) assay development.

Sources

Validation

A Technical Comparison Guide: Biological Activity of Piperidine vs. Pyrrolidine Aniline Derivatives

As drug development professionals continuously seek to optimize pharmacokinetic and pharmacodynamic profiles, scaffold hopping remains a cornerstone strategy in medicinal chemistry. When optimizing aniline derivatives—a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals continuously seek to optimize pharmacokinetic and pharmacodynamic profiles, scaffold hopping remains a cornerstone strategy in medicinal chemistry. When optimizing aniline derivatives—a ubiquitous core in pharmaceuticals—the substitution of a six-membered piperidine ring with a five-membered pyrrolidine ring (or vice versa) profoundly impacts the molecule's biological activity[1].

This guide provides an objective, data-driven comparison of these two privileged nitrogen-containing heterocycles, detailing the mechanistic causality behind their divergent biological performances and providing validated experimental protocols for their evaluation.

Physicochemical Foundations: The Causality of Ring Size

While structurally differing by only a single methylene unit, piperidine and pyrrolidine impart distinct physicochemical properties to their parent aniline scaffolds. Understanding these fundamental differences is critical for rational drug design.

  • Basicity and Protonation: Both are strongly basic secondary amines, making them largely interchangeable when basicity is the sole concern. However, pyrrolidine is slightly more basic (pKa ~11.27) than piperidine (pKa ~11.22)[1]. This is attributed to the greater conformational stabilization of pyrrolidine's protonated form, which can influence the ionization state of the drug at physiological pH, thereby altering target engagement.

  • Lipophilicity and Rigidity: Piperidine provides a more rigid and lipophilic framework (LogP ~0.84)[1]. From a mechanistic standpoint, this rigidity is highly advantageous for achieving target selectivity through conformational restriction—locking the molecule into an active pharmacophore geometry[2]. Conversely, pyrrolidine is more hydrophilic (LogP ~0.46) and flexible. This flexibility allows for dynamic conformational adaptability, which is crucial when navigating sterically restricted enzyme active sites[1].

  • Metabolic Stability: Piperidine rings are generally stable but can be susceptible to oxidation adjacent to the nitrogen atom. Comparative studies demonstrate that five-membered pyrrolidine derivatives are often more resistant to bioreduction than their six-membered piperidine counterparts, offering a strategic advantage in mitigating rapid metabolic clearance[1].

ScaffoldHopping Aniline Aniline Core Scaffold Pip Piperidine Analog (6-membered ring) Aniline->Pip Scaffold Hopping Pyr Pyrrolidine Analog (5-membered ring) Aniline->Pyr Scaffold Hopping PropPip Higher Lipophilicity Increased Rigidity Pip->PropPip PropPyr Higher Basicity Increased Flexibility Pyr->PropPyr BioEval In Vitro Biological Evaluation PropPip->BioEval PropPyr->BioEval Lead Lead Optimization & Target Engagement BioEval->Lead Hit Identification

Workflow illustrating scaffold hopping from an aniline core to divergent biological evaluations.

Comparative Biological Activity & Target Engagement

The choice between a piperidine and pyrrolidine appendage directly dictates the biological efficacy of the resulting aniline derivative across various therapeutic domains.

Case Study A: Pancreatic Lipase Inhibition (Metabolic Disorders)

In the development of anti-obesity agents, the molecular architecture of the amine appendage is critical. Studies evaluating derivatives for pancreatic lipase inhibition reveal that the five-membered pyrrolidine ring often outperforms the six-membered piperidine ring[3]. The causality lies in the orientation of functional groups: the inherent flexibility of the pyrrolidine ring allows auxiliary groups (e.g., hydroxy or carbonyls) to achieve optimal geometries for hydrogen bonding and hydrophobic interactions within the lipase active site[3]. This results in significantly lower IC50 values for optimized pyrrolidine analogs compared to their piperidine counterparts[3].

Case Study B: Neurological Receptor Antagonism

In central nervous system (CNS) drug design, replacing primary amino groups with cyclic structures like piperidine or pyrrolidine drastically increases antinociceptive and anticonvulsant activity[2]. For instance, in the development of anticonvulsants, pyrrolidine-2,5-diones and piperidine-2,6-diones act as privileged scaffolds. The specific ring size dictates the molecule's ability to bind to neuronal voltage-sensitive sodium channels, with pyrrolidine derivatives often showing superior protection in maximal electroshock (MES) seizure models[4].

LipaseInhibition Ligand Pyrrolidine Derivative (Flexible Inhibitor) Complex Enzyme-Inhibitor Complex (Optimized H-Bonding) Ligand->Complex Competitive Binding Enzyme Pancreatic Lipase (Active State) Enzyme->Complex Conformational Shift Substrate p-NPB Substrate Complex->Substrate Blocks Active Site Product p-Nitrophenol (Absorbance at 405nm) Substrate->Product Cleavage (Uninhibited)

Mechanism of pancreatic lipase inhibition by pyrrolidine derivatives and colorimetric readout.

Quantitative Data Comparison

The following table synthesizes the physicochemical and biological performance metrics of representative piperidine and pyrrolidine derivatives, highlighting the impact of ring size on target engagement.

Parameter / AssayPiperidine Derivatives (6-Membered)Pyrrolidine Derivatives (5-Membered)Mechanistic Implication
pKa (Conjugate Acid) ~11.22[1]~11.27[1]Pyrrolidine is slightly more basic due to conformational stabilization of the protonated state.
Lipophilicity (LogP) 0.84[1]0.46[1]Piperidine offers higher lipophilicity, improving passive membrane permeability.
Conformational State Rigid, restrictedFlexible, adaptablePyrrolidine allows for dynamic active-site accommodation[1].
Pancreatic Lipase IC50 Lower potency (Higher IC50)[3]High potency (e.g., 0.143 mg/mL)[3]Pyrrolidine's flexibility enhances critical H-bonding and hydrophobic active-site interactions[3].
Antimicrobial MIC Moderate (e.g., >128 μg/mL)[5]High efficacy (e.g., 32–64 μg/mL)[5]Pyrrolidine-substituted halogenobenzenes show superior targeted antifungal activity against C. albicans[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and optimizing their workflows.

Protocol 1: Determination of Lipophilicity (Shake-Flask Method)

Objective: To experimentally determine the LogD (distribution coefficient) of the synthesized derivatives at physiological pH.

  • Preparation of Phases: Prepare a 0.1 M phosphate buffer solution adjusted to pH 7.4.

    • Causality: pH 7.4 simulates physiological blood plasma conditions, ensuring the measured LogD reflects systemic circulation behavior.

  • Phase Saturation: Vigorously mix the phosphate buffer with HPLC-grade n-octanol for 24 hours at 25°C. Separate the phases using a separatory funnel.

    • Causality: Pre-saturating the phases prevents mutual dissolution during the actual partitioning experiment, which would alter phase volumes and skew concentration calculations[1].

  • Analyte Partitioning: Dissolve 1 mg of the aniline derivative in 1 mL of the pre-saturated octanol. Add 1 mL of the pre-saturated buffer. Shake the mixture mechanically for 2 hours at 25°C, followed by centrifugation at 3000 rpm for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring a sharp phase boundary for accurate sampling.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration of the derivative in each phase using UV-Vis spectroscopy or HPLC. Calculate LogD = Log([Concentration in Octanol] / [Concentration in Buffer]).

Protocol 2: In Vitro Pancreatic Lipase Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of piperidine vs. pyrrolidine derivatives.

  • Reagent Preparation: Prepare a reaction buffer containing 100 mM Tris-HCl and 5 mM CaCl2 (pH 7.0).

    • Causality: Calcium ions are essential cofactors for pancreatic lipase stability and catalytic function.

  • Enzyme & Substrate Setup: Prepare a solution of porcine pancreatic lipase (1 mg/mL) in the reaction buffer. Prepare the substrate, p-nitrophenyl butyrate (p-NPB), at 10 mM in dimethylformamide (DMF).

    • Causality:p-NPB is a synthetic ester that mimics natural triglycerides. Upon enzymatic cleavage, it releases p-nitrophenol, providing a direct, quantifiable colorimetric readout without requiring complex lipid extraction[3].

  • Incubation: In a 96-well microplate, combine 20 µL of the enzyme solution, 40 µL of the test derivative (at varying concentrations in DMSO), and 100 µL of the reaction buffer. Incubate at 37°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish binding equilibrium with the enzyme prior to substrate introduction.

  • Reaction Initiation & Measurement: Add 10 µL of the p-NPB substrate to initiate the reaction. Measure the absorbance continuously at 405 nm for 10 minutes using a microplate reader.

    • Causality: Operating at substrate saturation ensures the enzyme operates at Vmax, making the inhibitor's competitive or non-competitive effects mathematically resolvable via Michaelis-Menten kinetics[3]. Calculate the IC50 using non-linear regression analysis.

References

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. Available at:[Link]

  • Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Taylor & Francis. Available at: [Link]

  • Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. PubMed. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PMC. Available at:[Link]

Sources

Comparative

A Scientist's Guide to Confirming Synthesis Products: A COSY vs. HMBC NMR Comparison

In the realm of chemical synthesis, particularly in drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. While 1D NMR (¹H and ¹³C) provides the foundational pieces of the p...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of chemical synthesis, particularly in drug discovery and development, the unambiguous confirmation of a molecule's structure is paramount. While 1D NMR (¹H and ¹³C) provides the foundational pieces of the puzzle, complex molecules often yield spectra with overlapping signals and ambiguous connectivities. This is where two-dimensional (2D) NMR techniques become indispensable tools. This guide provides an in-depth comparison of two of the most powerful and routinely used 2D NMR experiments for structural elucidation: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC).

This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a deeper understanding of how to leverage these techniques to their full potential.

The Foundational Question: Who is Connected to Whom?

At its core, structure elucidation is about mapping the connectivity of atoms within a molecule. 2D NMR experiments allow us to visualize these connections, which appear as "cross-peaks" in a 2D spectrum. Each technique, however, reveals a different type of connection.

COSY: Tracing the Proton Network Through Bonds

Homonuclear Correlation Spectroscopy (COSY) is the workhorse for establishing proton-proton (¹H-¹H) correlations.[1] The fundamental principle relies on through-bond J-coupling, the interaction between the spins of neighboring protons mediated by the electrons in the chemical bonds that separate them.[1] A cross-peak in a COSY spectrum indicates that two protons are J-coupled, typically over two or three bonds (e.g., H-C-H or H-C-C-H).[2][3] This allows for the tracing of "spin systems," which are groups of connected protons.

When to Use COSY:

  • To identify adjacent protons and piece together fragments of the carbon skeleton.

  • To resolve overlapping multiplets in a crowded 1D ¹H NMR spectrum.[2]

  • To confirm the connectivity within aliphatic chains or aromatic spin systems.

HMBC: Bridging Gaps with Long-Range C-H Correlations

Heteronuclear Multiple Bond Correlation (HMBC) provides a different and often more powerful piece of the puzzle. It reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²JCH and ³JCH).[4][5] Crucially, direct one-bond (¹JCH) correlations are suppressed.[4] This "long-range" information is invaluable for connecting the spin systems identified by COSY and for placing quaternary carbons (carbons with no attached protons) and heteroatoms within the molecular framework.[6]

When to Use HMBC:

  • To connect different spin systems identified by COSY.

  • To determine the position of quaternary carbons and heteroatoms.

  • To assemble the complete carbon skeleton of a molecule.

  • To confirm assignments that may be ambiguous from COSY and 1D data alone.[6]

A Head-to-Head Comparison: COSY vs. HMBC

FeatureCOSY (Correlation Spectroscopy)HMBC (Heteronuclear Multiple Bond Correlation)
Correlation Type ¹H – ¹H (Homonuclear)¹H – ¹³C (Heteronuclear)
Information Provided Shows which protons are J-coupled (typically 2-3 bonds).[2][3]Shows which protons are coupled to carbons over multiple bonds (typically 2-3 bonds).[4][5]
Primary Use Identifies proton spin systems and adjacent protons.Connects spin systems, places quaternary carbons, and assembles the carbon skeleton.[6]
Key Advantage Excellent for tracing out contiguous proton networks. Fast to acquire.Provides long-range connectivity information, crucial for assembling the full structure.
Key Limitation Does not provide information about quaternary carbons or connect isolated spin systems.The absence of a correlation is not definitive proof of a lack of proximity, as the coupling constant can be near zero for certain dihedral angles.[4]

Experimental Protocols: A Practical Guide

Acquiring high-quality 2D NMR data is crucial for accurate structure determination. The following are generalized, step-by-step protocols. Note that specific parameters may need to be optimized based on the spectrometer, probe, and sample.

Acquiring a COSY Spectrum

The goal of a COSY experiment is to observe through-bond correlations between J-coupled protons.

Caption: Workflow for COSY Data Acquisition.

Detailed Steps:

  • Initial ¹H Spectrum: Acquire a standard 1D ¹H NMR spectrum of your sample. This is crucial for determining the correct spectral width.[7][8]

  • Optimize Spectral Width: Set the spectral width (sw) and transmitter offset (o1p) to encompass all proton signals, with a small baseline region on each side.[7]

  • Load COSY Parameters: Create a new experiment and load a standard COSY parameter set (e.g., COSYGP or COSY45).[8] The pulse program will be loaded automatically.

  • Set Acquisition Parameters:

    • Ensure the sw and o1p from the 1D proton spectrum are applied to both the direct (F2) and indirect (F1) dimensions.

    • Set the number of data points in the direct dimension (td in F2) to 1K or 2K.

    • Set the number of increments in the indirect dimension (td in F1) typically between 128 and 256. A higher number increases resolution but also experiment time.

    • Set the number of scans (ns) per increment. For concentrated samples, 2 or 4 scans may be sufficient.

  • Acquisition: Start the acquisition by running the zg command.[8][9]

  • Processing: After acquisition is complete, process the data using the xfb command to perform the 2D Fourier transform.[9] The spectrum can then be phased and baseline corrected.

Acquiring an HMBC Spectrum

The HMBC experiment is optimized to detect long-range ¹H-¹³C correlations.

Caption: Workflow for HMBC Data Acquisition.

Detailed Steps:

  • Initial 1D Spectra: Acquire both ¹H and ¹³C NMR spectra to determine the spectral widths for both nuclei.[10]

  • Optimize Spectral Widths: Note the sw and o1p for the ¹H spectrum and the sw and o2p for the ¹³C spectrum.

  • Load HMBC Parameters: Create a new experiment and load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf).

  • Set Acquisition Parameters:

    • Set the ¹H parameters (sw, o1p) for the direct dimension (F2).

    • Set the ¹³C parameters (sw, o2p) for the indirect dimension (F1).

    • Set td in F2 (typically 1K-2K) and td in F1 (typically 256-512).

  • Optimize for Long-Range Coupling: The performance of the HMBC experiment is sensitive to the value of the long-range coupling constant used for the evolution delay. A typical value is optimized for 7-8 Hz.[3] This is a compromise to observe a range of ²JCH and ³JCH couplings.

  • Set Number of Scans: HMBC is less sensitive than COSY. The number of scans (ns) per increment will depend on the sample concentration, with 8, 16, or more scans often being necessary.[10]

  • Acquisition and Processing: Start the acquisition (zg) and process the data with xfb.[10] HMBC spectra are typically processed in magnitude mode and do not require phasing.[10]

Case Study: Synergistic Structure Elucidation of a Novel Compound

To illustrate the complementary nature of these techniques, let's consider the structure elucidation of a hypothetical synthesis product, "Synth-A-Mol".

Available Data:

  • ¹H NMR: Shows several distinct multiplets, suggesting multiple proton spin systems.

  • ¹³C NMR: Indicates the presence of several protonated carbons and two quaternary carbons.

  • COSY Spectrum: Reveals two isolated spin systems.

    • Spin System 1: A correlation between a triplet and a quartet, characteristic of an ethyl group.

    • Spin System 2: A series of correlations indicating a -CH-CH₂-CH₂- fragment.

  • HMBC Spectrum: Provides the crucial links.

    • The protons of the ethyl group's CH₂ show a correlation to one of the quaternary carbons.

    • A proton from Spin System 2 shows a correlation to the other quaternary carbon.

    • Crucially, a proton from the ethyl group also shows a three-bond correlation to a carbon in Spin System 2, definitively linking the two fragments.

Interpretation Workflow:

G cluster_0 Initial Data cluster_1 COSY Analysis cluster_2 HMBC Analysis cluster_3 Final Structure H1_NMR 1D ¹H NMR COSY COSY Spectrum H1_NMR->COSY C13_NMR 1D ¹³C NMR HMBC HMBC Spectrum C13_NMR->HMBC Frag1 Fragment 1 (e.g., Ethyl Group) COSY->Frag1 Frag2 Fragment 2 (e.g., -CH-CH₂-CH₂-) COSY->Frag2 Structure Confirmed Structure of Synth-A-Mol Frag1->Structure Frag2->Structure Quat Placement of Quaternary Carbons HMBC->Quat Link Link Fragments 1 & 2 HMBC->Link Quat->Structure Link->Structure

Caption: Logic flow for structure elucidation using 2D NMR.

By using COSY, we identified the individual building blocks of the molecule. However, we couldn't determine how they were connected. The HMBC spectrum provided the long-range correlations that acted as the "glue," allowing us to piece together the fragments and confidently assign the final structure. This synergistic approach, where COSY defines the local neighborhoods and HMBC maps the global layout, is fundamental to modern structure elucidation.[6]

Conclusion

Both COSY and HMBC are indispensable techniques for any scientist involved in chemical synthesis. They are not competing methods but rather complementary partners in the process of structure determination. COSY provides a rapid and effective means of mapping out proton-proton connectivities within spin systems. HMBC then provides the critical long-range information needed to link these systems and place non-protonated centers, ultimately leading to the unambiguous confirmation of the synthesized product's structure. A thorough understanding of the principles, applications, and practical execution of both experiments is essential for ensuring the scientific integrity of synthetic chemistry research.

References

  • University of British Columbia. (n.d.). Step by Step Guide to COSY. NMR Training. Retrieved from [Link]

  • Longdom Publishing. (2024, October 3). Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). COSY. Chemical Research Support. Retrieved from [Link]

  • Unknown Source. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation SpectroscopY). Retrieved from [Link]

  • Unknown Source. (n.d.). SOP for Metabolomics by NMR spectroscopy. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved from [Link]

  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D HMBC EXPERIMENT. Northwestern University. Retrieved from [Link]

  • Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, May 31). Comparison of COSY and TOCSY for detection of small couplings between protons. Retrieved from [Link]

  • UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Elucidation By NMR In Organic Chemistry. Springer. Retrieved from [Link]

  • JEOL. (n.d.). Delta™ NMR - HMBC Tutorial. JEOL Resources. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

Sources

Validation

Inter-laboratory comparison of analytical results for aniline compounds

As a Senior Application Scientist specializing in trace-level quantitative bioanalysis and environmental monitoring, I have overseen numerous method transfers and multi-site validations. The quantification of aniline com...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in trace-level quantitative bioanalysis and environmental monitoring, I have overseen numerous method transfers and multi-site validations. The quantification of aniline compounds (primary aromatic amines) presents a unique set of analytical challenges. These compounds are highly scrutinized due to their toxicity, mutagenicity, and prevalence as pharmaceutical impurities, environmental pollutants, and degradation products of azo dyes[1][2].

When conducting an Inter-Laboratory Comparison (ILC) or proficiency testing for anilines, the goal is not merely to distribute samples and collect data, but to evaluate the fundamental robustness and transferability of the analytical methodologies employed[3].

This guide provides an objective, data-driven comparison of the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—and establishes a self-validating framework for inter-laboratory assessments.

Mechanistic Insights: The Causality of Analytical Variance

Before comparing instrumental techniques, we must understand why aniline compounds frequently cause high inter-laboratory variance (often reflected in Horwitz Ratio[HorRat] values > 2.0 if uncontrolled).

  • pH-Dependent Partitioning: Anilines are weak bases (typical pKa ~4.6). During Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), strict pH control is mandatory. If the sample matrix is not sufficiently basified (pH > 9), the amine remains protonated (ionized) and will not efficiently partition into the organic phase, leading to erratic recovery rates.

  • Chromatographic Active Sites: In GC-MS analysis, the polar primary amine group (-NH₂) is highly prone to hydrogen bonding with active silanol groups in the GC inlet liner or the stationary phase. This causes severe peak tailing, analyte degradation, and loss of sensitivity at trace levels.

  • Matrix-Induced Ion Suppression: In LC-MS/MS utilizing Electrospray Ionization (ESI+), co-eluting matrix components compete for charge droplets. This ion suppression can artificially depress the analyte signal, a phenomenon that varies wildly between different laboratory matrices.

To mitigate these issues, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as4[4], is the gold standard. A true SIL-IS co-elutes with the target analyte, experiencing the exact same matrix effects and extraction losses, thereby mathematically normalizing the response across different laboratories[4].

Pathway Azo Azo Dyes (Precursors) Reductase Azoreductase Cleavage Azo->Reductase Aniline Primary Aromatic Amines (Anilines) Reductase->Aniline CYP N-Hydroxylation (CYP450) Aniline->CYP Toxicity Nitrenium Ions (DNA Adducts) CYP->Toxicity

Metabolic bioactivation pathway of azo dyes into toxic primary aromatic amines.

Objective Comparison: GC-MS vs. LC-MS/MS

In recent multi-laboratory studies, including 5[5] and3[3], both GC-MS and LC-MS/MS have proven effective, but they cater to different operational philosophies.

GC-MS/MS (e.g., EPA Method 8270E)
  • Mechanism: Relies on volatility and thermal stability[6]. Because free anilines interact with the column, robust protocols often require chemical derivatization (e.g., iodination or acetylation) prior to injection to mask the amine group[7].

  • Pros: Exceptional chromatographic resolution for structural isomers (e.g., distinguishing ortho-, meta-, and para- chloroanilines)[5]. Highly standardized via EPA guidelines[6][8].

  • Cons: Sample preparation is labor-intensive. Derivatization adds a layer of chemical complexity where incomplete reactions can introduce severe inter-laboratory variability.

LC-MS/MS (Direct ESI+ MRM)
  • Mechanism: Utilizes liquid chromatography coupled with tandem mass spectrometry. Anilines are easily protonated[M+H]⁺ in acidic mobile phases.

  • Pros: Allows for "dilute-and-shoot" or direct injection methodologies, drastically reducing sample preparation time and the potential for human error[5]. Superior sensitivity for thermally labile or highly polar aniline derivatives[5][9].

  • Cons: Highly susceptible to matrix effects. Fails to easily resolve certain closely related positional isomers without extended chromatographic run times.

Inter-Laboratory Performance Data Summary

The following table synthesizes expected performance metrics across participating laboratories based on recent comparative studies[5][7][9][10]:

Validation ParameterGC-MS (Derivatized)LC-MS/MS (Direct Injection)Analytical Causality / Notes
Linearity (r²) > 0.990> 0.999LC-MS/MS shows wider dynamic range due to lack of inlet saturation.
Limit of Detection (LOD) 0.1 - 3.0 µg/L0.03 - 1.4 µg/LLC-MS/MS MRM transitions offer superior signal-to-noise ratios.
Accuracy (Recovery) 70.0% - 104.0%85.3% - 121.2%GC-MS recovery is heavily dependent on derivatization efficiency.
Inter-Lab Precision (RSD) 5.0% - 15.0%2.3% - 10.0%Direct injection in LC minimizes handling errors, improving precision.
HorRat Value (Typical) 1.2 - 1.90.5 - 1.3Values ≤ 2.0 indicate satisfactory inter-laboratory reproducibility.

Self-Validating Experimental Protocol for ILCs

To guarantee trustworthiness in an inter-laboratory setting, the protocol must be designed as a self-validating system. Every potential point of failure must have a corresponding Quality Control (QC) check.

Phase 1: Standardized Sample Preparation (LLE Approach)

  • Aliquot & Spike: Transfer 5.0 mL of the distributed sample matrix into a centrifuge tube. Crucial Step: Immediately spike with 50 µL of the SIL-IS working solution (e.g., 4-(Trifluoromethyl)aniline-d4 at 1 µg/mL)[4]. Adding the IS before any extraction guarantees that subsequent physical losses are mathematically nullified.

  • pH Adjustment: Add 1.0 mL of 0.1 M NaOH. Vortex for 30 seconds. Verify that the pH is > 9 to ensure the aniline compounds are completely un-ionized.

  • Extraction: Add 5.0 mL of an organic solvent (e.g., Methyl tert-butyl ether, MTBE). Shake mechanically for 10 minutes to force partitioning.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes. Transfer the upper organic layer to a clean glass vial.

  • Concentration: Evaporate the organic layer to dryness under a gentle stream of ultra-pure nitrogen at room temperature (heating causes volatile loss of lighter anilines). Reconstitute in 1.0 mL of initial LC mobile phase or GC injection solvent.

Phase 2: Instrumental Analysis (LC-MS/MS Example)

  • System Suitability Test (SST): Inject a neat standard of the lowest calibration point. The signal-to-noise (S/N) ratio must be ≥ 10 for the quantifier ion, proving the instrument is fit-for-purpose on the day of analysis.

  • Chromatography: Use a biphenyl or C18 column. Mobile Phase A: 0.1% Formic acid in water (promotes ionization). Mobile Phase B: Methanol.

  • Detection: Operate in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions per analyte (one quantifier, one qualifier) to ensure peak purity and prevent false positives.

Phase 3: Data Integrity & ILC Evaluation Participating labs must report uncorrected concentrations, IS responses, and final normalized concentrations. The organizing body evaluates performance using the Z-score :

  • ∣Z∣≤2.0 : Satisfactory

  • 2.0<∣Z∣<3.0 : Questionable (investigate extraction pH or integration parameters)

  • ∣Z∣≥3.0 : Unsatisfactory (systemic failure, likely matrix suppression or standard degradation)

ILC_Workflow Start Standardized Sample Distribution (Spiked Matrix & Blanks) SIL Addition of SIL-IS (Normalizes Matrix Effects) Start->SIL Prep Sample Extraction (pH > 9 LLE / SPE) SIL->Prep GCMS GC-MS/MS Analysis (Derivatization Required) Prep->GCMS LCMS LC-MS/MS Analysis (Direct ESI+ MRM) Prep->LCMS Data Data Normalization (Analyte / IS Area Ratio) GCMS->Data LCMS->Data Eval Statistical Evaluation (Z-scores & HorRat Values) Data->Eval

Standardized inter-laboratory workflow for aniline quantification and evaluation.

Conclusion and Best Practices for Method Transfer

When designing an inter-laboratory comparison for aniline compounds, the choice between GC-MS and LC-MS/MS should be dictated by the specific regulatory requirements and the nature of the matrix. While GC-MS remains a stalwart for highly complex environmental matrices (per EPA 8270 guidelines)[6][8], LC-MS/MS is unequivocally the superior choice for high-throughput, trace-level quantification due to the elimination of derivatization steps[5].

Regardless of the platform, the scientific integrity of the comparison relies entirely on strict pH control during sample preparation and the mandatory inclusion of stable isotope-labeled internal standards to correct for inevitable instrumental and matrix variations.

References

  • HBM4EU Policy Brief - Anilines and Diisocyanates: Measurement of a prioritised list of biomarkers for many aniline compounds. HBM4EU. Available at: [Link]

  • PubMed / National Institutes of Health - Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins. NIH. Available at: [Link]

  • Taylor & Francis Online - Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis. Available at: [Link]

  • US Environmental Protection Agency (EPA) - Method 8270D/E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Archive. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Ethoxy-2-(piperidin-1-yl)aniline proper disposal procedures

As a Senior Application Scientist, I approach the disposal of complex organic molecules not as an administrative afterthought, but as a critical extension of the experimental workflow. The safe management of 4-Ethoxy-2-(...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the disposal of complex organic molecules not as an administrative afterthought, but as a critical extension of the experimental workflow. The safe management of 4-Ethoxy-2-(piperidin-1-yl)aniline requires precision, an understanding of its underlying chemistry, and strict adherence to environmental regulations.

Every protocol described in this guide is designed as a self-validating system —meaning the successful completion of one step inherently verifies the integrity of the previous step, ensuring absolute safety before proceeding.

Physicochemical & Toxicological Profiling

To dispose of 4-Ethoxy-2-(piperidin-1-yl)aniline safely, we must first understand the causality behind its hazards. This molecule is a dual-hazard system characterized by two highly reactive moieties:

  • The Aniline Core: Aniline derivatives are systemic toxins that can induce methemoglobinemia (impairing the blood's ability to carry oxygen) and are suspected carcinogens and reproductive toxins[1]. They rapidly penetrate biological membranes.

  • The Piperidine Ring: Piperidine derivatives introduce high flammability and corrosivity. They are capable of causing severe skin burns and can react violently with strong oxidizers[2].

Because of this dual nature, standard laboratory disposal protocols (like using standard nitrile gloves or paper towels for spills) are not just insufficient—they are actively dangerous.

Quantitative Hazard & PPE Specifications

The following table summarizes the required safety parameters and the mechanistic rationale behind each choice.

ParameterSpecification / ClassificationMechanistic Rationale
Primary Hazards Toxic, Irritant, Combustible, Environmental HazardAniline induces methemoglobinemia; piperidine is corrosive and highly flammable.
Glove Material Butyl, Neoprene, or PVAAniline rapidly permeates standard nitrile, acting as a carrier solvent that pulls toxicants through the barrier[1][3].
Eye Protection Chemical Splash GogglesPrevents vapor condensation and splash absorption through highly vascularized ocular mucosa[3].
Waste Container High-Density Polyethylene (HDPE)Prevents structural degradation caused by the corrosive piperidine moiety, which can compromise standard plastics[2][3].

Self-Validating Disposal Methodologies

Phase 1: Routine Liquid Waste Collection
  • Chemical Segregation: Isolate 4-Ethoxy-2-(piperidin-1-yl)aniline waste from strong oxidizers, acids, and bases.

    • Causality: The piperidine ring is highly reactive with oxidizers, risking exothermic decomposition and container rupture[1][2].

  • Primary Containment: Transfer liquid waste into a dedicated High-Density Polyethylene (HDPE) container using a chemically resistant funnel.

  • Self-Validation (Seal Integrity): Cap the HDPE container tightly. Gently squeeze the flexible sides of the container.

    • Validation: If the container maintains positive pressure without hissing or yielding air, the vapor seal is validated. This guarantees no toxic, combustible fumes can escape into the Satellite Accumulation Area (SAA)[4].

Phase 2: Solid Waste Management
  • Collection: Gather all contaminated consumables (e.g., pipette tips, PVA gloves, weighing paper).

  • Double-Bagging: Place items into a 6-mil clear polyethylene bag, twist the top, and gooseneck-seal it with heavy-duty tape. Place this inside a second clear bag and repeat the seal.

  • Self-Validation (State Verification):

    • Validation: The use of transparent bags allows Environmental Health and Safety (EHS) personnel to visually verify the absence of free-flowing liquids without breaking the seal, validating the solid-state classification of the waste prior to transport[5].

Spill Response & Environmental Containment

In the event of an accidental release, immediate and calculated action is required to prevent aerosolization and environmental contamination.

  • Evacuation & Ventilation: Immediately secure the perimeter and maximize laboratory fume hood extraction to manage the vapor pressure of the piperidine moiety.

  • Inert Absorption: Apply an inert, non-combustible absorbent such as dry sand or vermiculite to the spill, starting from the perimeter and working inward.

    • Causality: Never use paper towels. The combustible nature of aniline derivatives combined with the high surface area of paper creates a severe fire hazard[2][3].

  • Self-Validation (Absorption Completeness):

    • Validation: The protocol is successful when the liquid sheen is entirely replaced by a dry, clumped aggregate. If any free liquid or glossy reflection remains visible under laboratory lighting, the absorption step is incomplete and requires additional vermiculite.

  • Decontamination: Wash the affected surface with a compatible solvent, collecting all rinsate and spent vermiculite into an HDPE hazardous waste container[2].

Regulatory Compliance & Logistics

Under the EPA's Resource Conservation and Recovery Act (RCRA), 4-Ethoxy-2-(piperidin-1-yl)aniline must be strictly managed as a Hazardous Waste[4][6].

  • Zero Drain Disposal: Drain disposal is strictly prohibited due to the compound's acute toxicity to aquatic life[1][3].

  • Cradle-to-Grave Tracking: All properly labeled waste must be transferred to an EHS-approved Waste Accumulation Area. Final destruction must be executed by a licensed hazardous waste contractor via high-temperature incineration[2][6].

Operational Workflow Diagram

The following logical matrix illustrates the decision-making process for handling various waste streams of this compound.

G A 4-Ethoxy-2-(piperidin-1-yl)aniline Waste Stream B Identify Waste State A->B C1 Liquid Solutions B->C1 C2 Solid Contaminants (PPE, Consumables) B->C2 C3 Accidental Spill B->C3 D1 Transfer to HDPE Container (Validate Vapor Seal) C1->D1 D2 Double-Bag in Clear Polyethylene C2->D2 D3 Absorb with Inert Vermiculite/Sand C3->D3 E Apply EPA/RCRA Hazardous Waste Label D1->E D2->E D3->D2 F EHS / Licensed Contractor Cradle-to-Grave Disposal E->F

Decision matrix for the EPA/RCRA-compliant disposal of 4-Ethoxy-2-(piperidin-1-yl)aniline.

References

  • Aniline Standard Operating Procedure, Washington State University (WSU).[Link]

  • Aniline Safety Data and Spill Management, Rutgers University REHS. [Link]

  • Disposal of Chemicals in the Laboratory (RCRA Compliance), Environmental Marketing Services.[Link]

  • Guidelines: Handling and Disposal of Chemicals, Purdue University Engineering. [Link]

Sources

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